molecular formula C9H8F3NO3 B2575915 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol CAS No. 82945-27-5

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Cat. No.: B2575915
CAS No.: 82945-27-5
M. Wt: 235.162
InChI Key: CEYAQLFOMNYIRE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS No: 82945-27-5) is a chiral organic compound of significant interest in synthetic and medicinal chemistry. It has a molecular formula of C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol . The compound features both a nitro group and a trifluoromethyl group attached to a propanol core, creating a versatile scaffold for further chemical modifications. The (S)-enantiomer of this compound is a defined stereoisomer with one stereocenter . This compound serves as a valuable building block in organic synthesis. Its structural features, particularly the trifluoromethyl group, are of high importance in the development of pharmaceuticals and agrochemicals, as they can dramatically influence a molecule's metabolic stability, bioavailability, and binding affinity . Derivatives of 1,1,1-trifluoro-2-hydroxy-3-phenylpropane have been investigated for their biological activity, including use as glucocorticoid receptor antagonists with potential applications in the treatment and prevention of diseases like diabetes . Researchers can procure this product with a guaranteed purity of ≥98% . For safe handling and optimal shelf life, it is recommended to store the material sealed in a dry environment at 2-8°C . This product is strictly for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYAQLFOMNYIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical Profile and Synthetic Utility of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Rationale

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5) [1] is a highly versatile, fluorinated building block that exemplifies these principles.

Structurally, this molecule features a trifluoromethyl group (–CF3) adjacent to a chiral tertiary alcohol, as well as a reducible nitro group (–NO2). The electron-withdrawing nature of the –CF3 group stabilizes the tertiary alcohol against dehydration, while the nitro group serves as a latent primary amine[2]. This unique combination makes it a privileged intermediate for synthesizing complex pharmacophores, including Janus kinase (JAK) inhibitors[3] and Transient Receptor Potential Melastatin 8 (TRPM8) agonists[2].

Physicochemical Properties & Spectroscopic Data

Understanding the baseline physical and spectroscopic properties of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is critical for reaction monitoring and downstream purification. Depending on the enantiomeric purity and crystalline state, the compound typically presents as an oily liquid or a pale yellow solid[3][4].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
CAS Number 82945-27-5[1]
Molecular Formula C9H8F3NO3[1]
Molecular Weight 235.16 g/mol [1]
Appearance Pale yellow solid / Oily liquid[3][4]
Melting Point 47–49 °C (specifically for the (2S)-enantiomer)[4]
Table 2: Key NMR Spectroscopic Markers (in CDCl3)

Data synthesized from established literature standards[3][5].

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingStructural Assignment
1H NMR 7.62–7.57m, 2HAromatic protons (ortho)
1H NMR 7.48–7.43m, 3HAromatic protons (meta/para)
1H NMR 5.09 & 5.01d, J = 13.8 Hz, 1H eachDiastereotopic –CH2–NO2
13C NMR 122.98q, J ≈ 285 Hz–CF3 carbon
13C NMR 75.74q, J ≈ 30 HzQuaternary C–OH

Expert Insight: The methylene protons adjacent to the nitro group are diastereotopic due to the proximity of the chiral quaternary center. This magnetic inequivalence results in a distinct AB spin system (two doublets, J = 13.8 Hz), which serves as a definitive diagnostic marker for successful product formation during synthesis[3].

Self-Validating Synthetic Workflows

The Catalyst-Free Aqueous Henry Reaction

Traditionally, the Henry (nitroaldol) reaction requires basic catalysts which can trigger unwanted side reactions. However, 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol can be synthesized via a highly efficient, catalyst-free protocol utilizing tap water as the sole medium[3].

Causality & Mechanism: Nitromethane is weakly acidic in water. By utilizing an aqueous medium, the hydrophobic effect forces the organic reactants (2,2,2-trifluoroacetophenone and nitromethane) into highly concentrated micro-droplets. This physical aggregation drastically lowers the activation energy barrier for the nucleophilic attack, driving the reaction forward without the need for organic solvents or external catalysts[3].

HenryReaction R1 2,2,2-Trifluoroacetophenone (Electrophile) Cond Tap Water Medium Room Temp, Catalyst-Free R1->Cond R2 Nitromethane (Nucleophile) R2->Cond TS Hydrophobic Aggregation & Nucleophilic Attack Cond->TS Prod 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol TS->Prod

Catalyst-free Henry reaction driven by hydrophobic aggregation in an aqueous medium.

Step-by-Step Methodology:

  • Reagent Loading: To a reaction vessel, add 2,2,2-trifluoroacetophenone (0.5 mmol) and nitromethane (5.0 mmol)[3].

  • Aqueous Initiation: Add 2.0 mL of tap water. Vigorously stir the biphasic mixture at room temperature.

  • In-Process Validation: To ensure the system is self-validating, withdraw a 10 µL organic aliquot after 12 hours and analyze via TLC or 19F NMR. The disappearance of the ketone signal and the emergence of a new peak confirms conversion.

  • Extraction & Isolation: Upon complete consumption of the ketone, extract the aqueous mixture with ethyl acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure β-nitro alcohol[3].

Downstream Pharmacophore Generation: Catalytic Hydrogenation

The nitro group of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol can be selectively reduced to yield a trifluoromethyl amino alcohol. This structural motif is a critical precursor for TRPM8 receptor agonists used in treating oropharyngeal dysphagia[2].

Causality & Mechanism: Palladium on carbon (Pd/C) under a hydrogen atmosphere facilitates the stepwise reduction of the –NO2 group to an amine (–NH2). The robust nature of the C–F bonds prevents unwanted defluorination under these standard catalytic conditions.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (approx. 646 mg) in high-purity methanol (0.27 M concentration)[2].

  • Catalyst Addition: Carefully add Palladium on charcoal (Pd/C, 0.08 eq) under a steady stream of inert gas (N2 or Argon) to prevent auto-ignition of the catalyst[2].

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2). Stir the suspension vigorously at room temperature for 8 hours[2].

  • In-Process Validation: Monitor the reaction via LC-MS. The mass shift from the nitro compound (M = 235) to the primary amine (M = 205) validates the completion of the reduction.

  • Filtration & Recovery: Filter the reaction mixture through a Whatman GF/F filter pad to safely remove the Pd/C catalyst. Rinse the pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate under vacuum to isolate the amino alcohol intermediate[2].

DownstreamApp Start 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol Red Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Red Amine Trifluoromethyl Amino Alcohol Red->Amine JAK JAK Inhibitor Derivatives Amine->JAK TRPM8 TRPM8 Agonists (Cold Sensor Modulators) Amine->TRPM8

Downstream synthetic divergence of the amino alcohol intermediate into therapeutic agents.

Applications in Advanced Therapeutics

The derivatives of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol have profound implications in modern pharmacology:

  • JAK Inhibitors: The trifluoromethyl tert-alcohol core is utilized in the synthesis of Janus kinase (JAK) inhibitors, which are vital reagents for screening and treating blood system diseases and autoimmune disorders[3].

  • TRPM8 Agonists: Following reduction to the amino alcohol, the scaffold is coupled to form substituted cyclohexanecarboxamides. These act as agonists for the TRPM8 receptor (the primary molecular transducer of cold somatosensation), offering therapeutic pathways for physiological rehabilitation and swallowing disorders[2].

References

  • Thoreauchem. "1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol-82945-27-5".
  • Thieme E-Books & E-Journals. "Constructing Quaternary Centers of Chirality: The Lanthanide Way to Trifluoromethyl-Substituted Tertiary Alcohols".
  • Thieme E-Books & E-Journals. "Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water".
  • Google Patents. "WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application".
  • The Royal Society of Chemistry. "Supplementary information DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael".

Sources

Structural Elucidation and Analytical Validation of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl (–CF


) group dramatically enhances a molecule's lipophilicity, metabolic stability, and binding affinity. Among fluorinated building blocks, 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol  stands out as a highly versatile intermediate. The presence of a tertiary chiral center, a reducible nitro group, and a trifluoromethyl moiety makes it an ideal precursor for synthesizing biologically active β-amino-α-trifluoromethyl alcohols[1].

This technical whitepaper provides an in-depth, causality-driven guide to the synthesis and structural elucidation of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol. Designed for application scientists and drug development professionals, this guide establishes a self-validating workflow for chemical synthesis, followed by rigorous spectroscopic validation using NMR, FT-IR, and HRMS.

Mechanistic Rationale & Synthetic Workflow

The standard approach to synthesizing 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol is the Henry (nitroaldol) reaction between 2,2,2-trifluoroacetophenone and nitromethane. Historically, this required strong base catalysis, which often led to undesired side reactions (e.g., retro-aldol cleavage or dehydration). Modern, environmentally benign protocols utilize aqueous media, where water acts as a hydrogen-bond donor to activate the carbonyl group, allowing the reaction to proceed under catalyst-free conditions[2].

Experimental Protocol: Self-Validating Aqueous Henry Reaction

To ensure reproducibility and reliability, the following protocol integrates an In-Process Control (IPC) that makes the system self-validating.

Step-by-Step Methodology:

  • Reagent Initialization: In a 50 mL round-bottom flask, combine 2,2,2-trifluoroacetophenone (5.0 mmol, 1.0 eq.) and nitromethane (25.0 mmol, 5.0 eq.). The excess nitromethane drives the thermodynamic equilibrium toward the product.

  • Aqueous Promotion: Add 10 mL of deionized water. The aqueous interface facilitates hydrogen bonding with the carbonyl oxygen, increasing its electrophilicity without the need for harsh basic catalysts[2].

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 12–24 hours to maximize interfacial surface area.

  • In-Process Control (IPC) - The Self-Validation Step: Withdraw a 10 µL aliquot of the organic phase, dilute in CDCl

    
    , and acquire a rapid 
    
    
    
    F NMR spectrum. The protocol validates its own completion: the reaction is finished when the starting ketone's singlet (
    
    
    ppm) is entirely replaced by the product's upfield singlet (
    
    
    ppm).
  • Workup & Extraction: Extract the aqueous suspension with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, then dry over anhydrous MgSO

    
    .
    
  • Isolation: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc 9:1 to 8:2) to yield the pure product as a pale yellow solid (mp 47–49 °C)[3].

Workflow Visualization

ElucidationWorkflow Synthesis Henry Reaction (Nitroaldol Addition) Crude Crude 1,1,1-Trifluoro-3-nitro -2-phenylpropan-2-ol Synthesis->Crude IPC: 19F NMR shift Purification Chromatographic Purification Crude->Purification Pure Purified Target Compound Purification->Pure NMR NMR (1H, 13C, 19F) Stereocenter & CF3 Validation Pure->NMR IR FT-IR Spectroscopy Functional Group (-OH, -NO2) Pure->IR MS HRMS (ESI-) Exact Mass Validation Pure->MS

Workflow for the synthesis and structural elucidation of the trifluoromethylated nitroalcohol.

Core Structure Elucidation: The Causality of Analytical Data

Structural elucidation is not merely about matching numbers to a database; it requires understanding the physical causality behind the spectroscopic phenomena. For 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol, the analytical logic is driven by its chirality and the profound electronic effects of the fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Diastereotopicity): 
The core structural feature of this molecule is the C2 chiral center. This stereocenter breaks the local symmetry of the adjacent nitromethyl (–CH

NO

) group. Consequently, the two protons of the methylene group are diastereotopic—they reside in distinct magnetic environments regardless of bond rotation. In the

H NMR spectrum, this manifests as a characteristic AB system (two distinct doublets) with a large geminal coupling constant (

Hz). Observing this AB quartet is the primary diagnostic proof that the chiral tertiary alcohol has been successfully formed.

C NMR (Scalar C-F Coupling): 
The presence of the spin-1/2 

F nuclei induces profound scalar coupling. The trifluoromethyl carbon (–CF

) is split into a massive quartet (

Hz) near 124 ppm. More importantly, the C2 carbinol carbon, being directly adjacent to the –CF

group, exhibits a smaller but highly diagnostic quartet (

Hz) around 78 ppm. This

coupling is the definitive causal link proving the covalent connectivity between the trifluoromethyl group and the tertiary alcohol carbon.

F NMR (The Definitive Probe): 
Because the –CF

group is attached to a quaternary carbon (C2), there are no vicinal protons to cause heteronuclear splitting. Thus, the

F NMR spectrum yields a single, sharp, uncoupled singlet around

ppm, confirming the integrity of the trifluoromethyl group.
Vibrational and Mass Spectrometry

FT-IR Spectroscopy: The strong electron-withdrawing nature of the –CF


 group slightly shifts the vibrational frequencies of adjacent functional groups. The hydroxyl (–OH) stretch appears as a broad band at 3499 cm

, while the nitro (–NO

) group exhibits strong asymmetric and symmetric stretching bands at 1550 cm

and 1379 cm

, respectively[3].

High-Resolution Mass Spectrometry (HRMS): Due to the highly electronegative nature of the molecule (containing –CF


, –NO

, and –OH groups), Electrospray Ionization in negative mode (ESI-) is the most effective ionization technique. The molecule readily loses the hydroxyl proton to form a stable

anion, allowing for exact mass validation.

Quantitative Data Summaries

The following tables summarize the expected analytical data, providing a benchmark for structural validation.

Table 1: Multinuclear NMR Assignments (in CDCl


, 400 MHz for 

H)
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment & Causality

H
4.80 – 5.30AB Quartet (2 × d)

–CH

NO

: Diastereotopic protons due to adjacent C2 chiral center.

H
4.50 – 5.00Broad SingletN/A–OH : Exchangeable proton, broad due to hydrogen bonding.

H
7.40 – 7.65MultipletN/A–C

H

: Phenyl ring aromatic protons.

C
~ 124.5Quartet

–CF

: Direct scalar coupling to three equivalent fluorine atoms.

C
~ 78.0Quartet

C2 (Carbinol) : Two-bond scalar coupling confirming connectivity to –CF

.

C
~ 79.5SingletN/A–CH

NO

: Methylene carbon attached to the nitro group.

F
~ -75.0SingletN/A–CF

: Uncoupled due to attachment to a quaternary carbon.

Table 2: Key FT-IR Vibrational Modes and HRMS Data

Analytical MethodObserved SignalFunctional Group / IonDiagnostic Significance
FT-IR 3499 cm

–OH (Stretch)Confirms the formation of the tertiary alcohol[3].
FT-IR 1550, 1379 cm

–NO

(Asym/Sym Stretch)
Confirms the successful addition of the nitromethyl group[3].
HRMS (ESI-) m/z 234.0378

Validates the exact mass of C

H

F

NO

(Exact Mass: 235.0456 Da).

Stereochemical Considerations

Because the Henry reaction generates a chiral center at C2, the resulting product is a racemic mixture of enantiomers. For advanced drug development, determining the absolute configuration is often required. This can be achieved by derivatizing the tertiary alcohol with a chiral resolving agent, such as Mosher's acid or the axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA). The resulting diastereomers can then be analyzed via


F NMR to determine the absolute 

-configuration with high precision[4].

References

  • Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water Source: Synthesis (Thieme Connect) URL:[Link]

  • Constructing Quaternary Centers of Chirality: The Lanthanide Way to Trifluoromethyl-Substituted Tertiary Alcohols Source: Synthesis (Thieme Connect) URL:[Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: Beilstein Journal of Organic Chemistry (via NCBI) URL:[Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid Source: The Journal of Organic Chemistry (via NCBI) URL:[Link]

Sources

Whitepaper: Synthesis, Characterization, and Application of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms is a proven methodology to enhance a molecule's metabolic stability, lipophilicity, and target binding affinity. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol serves as a highly versatile, privileged fluorinated building block. As a Senior Application Scientist, I have observed that mastering the synthesis and downstream functionalization of this specific synthon is critical for developing advanced therapeutics, including selective JAK inhibitors and TRPM8 modulators.

This technical guide provides an in-depth analysis of the compound's physicochemical profile, details field-proven synthetic methodologies, and establishes self-validating protocols to ensure absolute reproducibility in your laboratory workflows.

Chemical Identity and Physicochemical Profiling

Before initiating any synthetic workflow, establishing the precise chemical identity and baseline metrics of the target compound is mandatory. The data summarized in Table 1 provides the foundational parameters required for analytical validation and stoichiometric calculations.

Table 1: Nomenclature and Physicochemical Properties

PropertyValue
IUPAC Name 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
CAS Registry Number 82945-27-5 (Racemic) / 1079392-76-9 (R-enantiomer)
Molecular Formula

Molecular Weight 235.16 g/mol
Structural Features Trifluoromethyl group, tertiary alcohol, nitroaliphatic moiety

Mechanistic Pathways: The Nitroaldol (Henry) Reaction

The primary synthetic route to 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol is via the Henry (nitroaldol) reaction, coupling 2,2,2-trifluoroacetophenone with nitromethane [1].

Mechanistic Causality: Traditionally, the Henry reaction requires base catalysis to deprotonate the nitroalkane. However, the presence of the strongly electron-withdrawing trifluoromethyl (


) group on the acetophenone derivative intensely polarizes the carbonyl carbon, drastically increasing its electrophilicity. This unique electronic environment lowers the activation energy barrier, allowing the nucleophilic attack of the nitronate species to occur rapidly, often bypassing the need for aggressive basic conditions that typically lead to unwanted retro-Henry or aldol condensation side reactions.

G A 2,2,2-Trifluoroacetophenone (Electrophile) C Catalytic/Aqueous Conditions A->C B Nitromethane (Nucleophile) B->C D 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol C->D C-C Bond Formation

Fig 1: Mechanistic workflow of the Henry reaction yielding the target fluorinated alcohol.

Experimental Protocols and Self-Validating Workflows

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. We prioritize a green, catalyst-free approach for racemic mixtures and a chiral thiourea-catalyzed approach for enantioselective synthesis.

Protocol A: Catalyst-Free Green Synthesis (Aqueous Media)

Recent advancements have demonstrated that this reaction can be performed in tap water without any catalyst [1].

  • Causality of Solvent Choice: Water induces a strong hydrophobic effect, forcing the non-polar organic reactants (trifluoroacetophenone and nitromethane) into tightly packed micro-droplets. This artificially increases the effective local concentration of the reactants, driving the kinetics forward without chemical additives.

Step-by-Step Methodology:

  • Preparation: To a reaction vessel containing 10 mL of tap water, add 2,2,2-trifluoroacetophenone (1.0 mmol) and nitromethane (10.0 mmol). Note: The excess nitromethane acts as both reactant and co-solvent within the hydrophobic pockets.

  • Agitation: Stir the biphasic mixture vigorously at room temperature (25°C) for 12–24 hours. Monitor the consumption of the ketone via TLC (Hexane/EtOAc 4:1).

  • Extraction: Once the starting material is consumed, extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure racemic product.
    
Protocol B: Enantioselective Synthesis via Chiral Thiourea Catalysis

For stereospecific drug development, the (R) or (S) enantiomer is required. This is achieved using a quinine-derived chiral thiourea catalyst [2].

  • Causality of Catalyst Design: The thiourea moiety acts as a dual hydrogen-bond donor, simultaneously activating the nitro group and the carbonyl oxygen. This rigid transition state dictates the facial approach of the nucleophile, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Activation: Dissolve the chiral thiourea catalyst (10 mol%) in toluene (2.0 mL) at -20°C.

  • Coupling: Add 2,2,2-trifluoroacetophenone (0.5 mmol) followed by nitromethane (5.0 mmol).

  • Incubation: Stir at -20°C for 48 hours to maximize stereofacial selectivity.

  • Isolation: Directly load the reaction mixture onto a silica gel column for purification.

Validation Checkpoint: NMR Self-Validation System

A protocol is only trustworthy if its output can be rigorously verified. To validate the successful synthesis of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol, utilize the


 and 

NMR diagnostic markers [4]. The definitive proof of success is the presence of an AB spin system for the

protons. Because the adjacent carbon is a chiral center, these two protons are diastereotopic and couple with each other, producing two distinct doublets with a large geminal coupling constant.

Table 2: Diagnostic


 NMR Data (

, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Phenyl (ortho)7.57 – 7.44Multiplet-
Phenyl (meta, para)7.41 – 7.29Multiplet-

(

)
5.00Doublet13.6

(

)
4.92Doublet13.6

(Hydroxyl)
4.57Singlet-

Downstream Applications in Drug Development

The true value of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol lies in its utility as a precursor. The nitro group is highly versatile and is routinely reduced to a primary amine to generate a fluorinated amino alcohol [3].

Reduction Causality: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere (


) for this reduction. Pd/C is selected because it is chemoselective; it quantitatively reduces the aliphatic nitro group to an amine without risking the reductive defluorination of the highly stable 

bond. This resulting amino alcohol is a privileged pharmacophore integrated into the scaffolds of JAK inhibitors (used for blood system diseases) and TRPM8 modulators[1][3].

G A 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol B Nitro Reduction (Pd/C, H2) A->B C Fluorinated Amino Alcohol (Intermediate) B->C Amine Generation D JAK Inhibitor / Bioactive Scaffold C->D Pharmacophore Integration

Fig 2: Downstream synthetic utility in the development of JAK inhibitors and bioactive scaffolds.

References

  • Title: Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water Source: Synthesis (Thieme Connect) URL: [Link]

  • Title: Chiral Thiourea Catalyzed Asymmetric Henry Reaction: Construction of Stereogenic Center Bearing a CF3 Group from 2,2,2-Trifluoroacetophenone Substrates Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Substituted cyclohexanecarboxamides, their preparation and their therapeutic application (WO2022133027A1)
  • Title: DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition (Supplementary Information) Source: RSC Advances URL: [Link]

A Comprehensive Technical Guide to 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol: Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to enhance a molecule's lipophilicity, metabolic stability, and binding affinity. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5) is a highly versatile, polyfunctional building block that perfectly exemplifies this paradigm. Featuring a trifluoromethyl group (-CF₃), a reducible nitro group (-NO₂), and a tertiary hydroxyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including TRPM8 channel inhibitors.

This whitepaper provides an in-depth technical analysis of the compound, detailing its catalyst-free aqueous synthesis, downstream reduction methodologies, and rigorous analytical characterization.

Physicochemical Profiling

Understanding the baseline properties of the compound is essential for designing downstream purification and reaction workflows. The strong electron-withdrawing nature of the -CF₃ group significantly polarizes the molecule, affecting both its reactivity and its chromatographic behavior.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
CAS Number 82945-27-5
Molecular Formula C₉H₈F₃NO₃
Molecular Weight 235.16 g/mol
Physical State Oily liquid to white wax (depending on enantiomeric purity)
Key Structural Features Trifluoromethyl (-CF₃), Nitro (-NO₂), Tertiary Alcohol (-OH)

Synthetic Methodology: The Catalyst-Free Aqueous Henry Reaction

Traditionally, the Henry (nitroaldol) reaction requires basic catalysts (e.g., NaOH, amines) to deprotonate the nitroalkane. However, basic conditions often trigger side reactions such as retro-aldol cleavage or Cannizzaro-type disproportionation.

Mechanistic Causality

Why does this reaction proceed without a catalyst? The logic is twofold:

  • Electrophilic Activation: The -CF₃ group exerts a massive inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon of the starting material (2,2,2-trifluoroacetophenone), making it exceptionally electrophilic.

  • Aqueous Hydrogen Bonding: Water acts as a highly effective hydrogen-bond donor to the carbonyl oxygen. This further increases the carbon's electrophilicity while simultaneously stabilizing the developing negative charge on the transition state. Furthermore, nitromethane is weakly acidic in water, allowing trace amounts of the reactive nitronate anion to form at the aqueous interface.

Mechanism A 2,2,2-Trifluoroacetophenone + Nitromethane B Aqueous Interface (H-Bond Activation) A->B Tap Water (Catalyst-Free) C Nitronate Addition (C-C Bond Formation) B->C Nucleophilic Attack D 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol C->D Protonation

Figure 1: Mechanistic pathway of the catalyst-free aqueous Henry reaction.

Protocol 1: Step-by-Step Catalyst-Free Synthesis

This protocol is designed to be a self-validating system; the absence of organic solvents during the reaction phase ensures that product precipitation or phase separation acts as a visual indicator of conversion.

  • Reagent Charging: To a reaction vessel, add 2,2,2-trifluoroacetophenone (0.5 mmol) and nitromethane (2.5 mmol, 5.0 equivalents).

  • Solvent Addition: Add 2.0 mL of standard tap water. No inert atmosphere is required.

  • Agitation: Stir the biphasic mixture vigorously at room temperature (20–25 °C). The high shear is necessary to maximize the interfacial surface area between the organic droplets and the aqueous phase.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) until the complete consumption of the ketone is observed (typically 12-24 hours).

  • Workup: Extract the aqueous mixture carefully with Ethyl Acetate (3 × 5 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product in excellent purity (typically >90% yield).

Downstream Application: TRPM8 Inhibitor Development

The primary industrial utility of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol lies in its conversion to a β-amino alcohol, which is subsequently used to synthesize substituted cyclohexanecarboxamides. These amides are potent inhibitors of TRPM8 (transient receptor potential cation channel subfamily M member 8), the primary molecular transducer of cold somatosensation [2].

Mechanistic Causality of Reduction

To utilize the molecule in amide coupling, the -NO₂ group must be reduced to a primary amine (-NH₂). We utilize 2 [2] rather than dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Why? Dissolving metal reductions generate paramagnetic heavy metal salts that coordinate with the resulting amino-alcohol, causing massive yield losses during extraction and broadening NMR signals. Heterogeneous Pd/C hydrogenation is strictly chemoselective, operates under mild conditions, and allows for product isolation via simple filtration.

Protocol 2: Step-by-Step Catalytic Hydrogenation
  • Dissolution: Dissolve 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (646 mg) in HPLC-grade Methanol to achieve a 0.27 M solution. Methanol is selected for its high hydrogen gas solubility.

  • Catalyst Addition: Carefully add 10% Pd/C (0.08 equivalents). Safety Note: Pd/C is highly pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 8 hours.

  • Filtration: Filter the suspension through a GF/F Whatman filter pad (or Celite) to remove the palladium catalyst. Rinse the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under vacuum to yield 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol as a free base, ready for immediate amide coupling.

Workflow Step1 1. Henry Reaction (Ketone + CH3NO2 in H2O) Step2 2. Liquid-Liquid Extraction (EtOAc / H2O separation) Step1->Step2 Step3 3. Catalytic Hydrogenation (Pd/C, H2 gas, MeOH, 8h) Step2->Step3 Purified Nitro-Alcohol Step4 4. Filtration & Concentration (Yielding β-Amino Alcohol) Step3->Step4 Step5 5. TRPM8 Inhibitor Synthesis (Amide Coupling) Step4->Step5 Amine Intermediate

Figure 2: End-to-end experimental workflow from synthesis to TRPM8 inhibitor derivation.

Analytical Characterization

Rigorous analytical validation is the cornerstone of trustworthy chemical synthesis. The presence of the chiral center at C2 makes the adjacent -CH₂- protons of the nitro group diastereotopic, resulting in distinct doublets in the ¹H NMR spectrum.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (400/600 MHz, CDCl₃) [3]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Structural Assignment
¹H 7.62 – 7.57m, 2HAromatic (ortho protons)
¹H 7.48 – 7.43m, 3HAromatic (meta/para protons)
¹H 5.09d, J = 13.8 Hz, 1H-CH₂-NO₂ (diastereotopic proton A)
¹H 5.01d, J = 13.8 Hz, 1H-CH₂-NO₂ (diastereotopic proton B)
¹H 4.60br s, 1H-OH (Hydroxyl proton)
¹³C 132.5sAromatic (C-ipso)
¹³C 129.5, 128.5, 125.7sAromatic (C-ortho, meta, para)
¹³C 123.0q, J = 284.6 Hz *-CF₃ (Trifluoromethyl carbon)
¹³C 75.7q, J = 29.7 HzC-OH (Quaternary carbon, C2)
¹³C 40.6s-CH₂-NO₂ (Carbon 3)

*Scientific Note: While some primary literature [3] erroneously reports the -CF₃ carbon signal as a doublet (d), quantum mechanical principles dictate it manifests as a quartet (q) due to ¹J coupling with three equivalent ¹⁹F nuclei.

Conclusion

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a prime example of how highly polarized functional groups can be exploited to drive catalyst-free, environmentally benign syntheses. By understanding the causality behind aqueous activation and chemoselective hydrogenation, drug development professionals can efficiently scale the production of this intermediate for advanced therapeutics, such as TRPM8 inhibitors.

References

  • Source: Thieme Connect (Synthesis)
  • Title: WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application Source: Google Patents URL
  • Title: DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition (Supplementary Information)

Sources

Methodological & Application

Application Note: 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol as a Strategic Building Block in Organofluorine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Strategic Significance

The incorporation of the trifluoromethyl (–CF₃) group into organic scaffolds is a cornerstone strategy in medicinal chemistry. The –CF₃ moiety dramatically alters the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity.

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5) is a highly versatile fluorinated β-nitro alcohol. It serves as a critical synthetic precursor for trifluoromethyl-substituted tertiary amino alcohols, which are privileged pharmacophores found in numerous bioactive agents, including Janus kinase (JAK) inhibitors and Transient Receptor Potential Melastatin 8 (TRPM8) modulators[1][2].

This application note provides a comprehensive guide to the synthesis, stereochemical control, and downstream transformation of this vital building block.

Mechanistic Insights: The Nitroaldol (Henry) Reaction

The synthesis of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol is achieved via the Henry (nitroaldol) reaction between 2,2,2-trifluoroacetophenone and nitromethane.

Constructing quaternary stereocenters bearing a –CF₃ group is traditionally challenging due to the steric bulk of the trifluoromethyl moiety. However, the strong electron-withdrawing nature of the –CF₃ group highly polarizes the adjacent carbonyl carbon, rendering it exceptionally electrophilic. This electronic activation overcomes the steric hindrance, allowing the nucleophilic nitronate anion to attack the carbonyl carbon efficiently[1].

Aqueous vs. Asymmetric Approaches

Recent advancements have bifurcated the synthesis of this compound into two distinct paradigms:

  • Green Aqueous Synthesis: A catalyst-free approach utilizing tap water. The hydrophobic effect forces the organic substrates into close proximity, while the aqueous medium stabilizes the polar transition state via hydrogen bonding, driving the reaction to completion with high yields[1].

  • Organocatalytic Asymmetric Synthesis: Utilizing bifunctional cinchona alkaloid or thiourea derivatives to achieve high enantiomeric excess (ee) when the chiral (R)- or (S)-enantiomer is required for stereospecific drug development[3][4].

Mechanism N1 CF3 Group (Strong Electron Withdrawing) N2 Carbonyl Carbon (Highly Electrophilic) N1->N2 Enhances Polarization N4 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol (Quaternary Stereocenter) N2->N4 Facilitates Attack N3 Nitromethane (Nucleophile Source) N3->N4 Adds via Henry Reaction

Figure 1: Mechanistic causality of the Henry reaction driven by the trifluoromethyl group.

Comparative Data: Reaction Conditions and Yields

The following table summarizes the quantitative data across different synthetic methodologies for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, enabling chemists to select the optimal route based on project requirements (scale vs. stereopurity).

MethodologyCatalyst / SolventTime / TempYield (%)Enantiomeric Excess (ee %)Application / Benefit
Green / Scalable [1]None / Tap Water8 h / 25 °C90 - 96%N/A (Racemic)High scalability (up to 50 mmol), environmentally benign.
Asymmetric (Thiourea) [3]Quinine-derived Thiourea / MTBE72 h / 25 °C70%> 90%Access to pure (R)-enantiomer for stereospecific APIs.
Asymmetric (Cinchona) [4]C9-benzoylcupreines / Toluene24 h / -20 °C85%76 - 99%Low catalyst loading (1-5 mol%), excellent stereoinduction.

Standard Operating Protocols (SOPs)

Protocol A: Scalable Catalyst-Free Synthesis in Aqueous Media

This protocol is self-validating; the phase separation of the product serves as an intrinsic indicator of reaction progression.

Reagents:

  • 2,2,2-Trifluoroacetophenone (5.0 mmol, 1.0 eq)

  • Nitromethane (25.0 mmol, 5.0 eq)

  • Tap Water (20 mL)

Step-by-Step Procedure:

  • Initialization: In a 50 mL round-bottom flask, add 20 mL of tap water.

  • Substrate Addition: Add 2,2,2-trifluoroacetophenone (5.0 mmol) and nitromethane (25.0 mmol) to the aqueous phase. Causality note: The excess nitromethane compensates for its weak acidity and partial solubility in water, ensuring sufficient nitronate formation[1].

  • Agitation: Stir the biphasic mixture vigorously at room temperature (25 °C) for 8 hours. The reaction relies on vigorous stirring to maximize the interfacial surface area between the hydrophobic organic droplets and the water.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the ketone UV-active spot indicates completion.

  • Work-up: Extract the mixture with Ethyl Acetate (3 × 15 mL). The tap water can be recovered and reused for subsequent batches without post-processing[1].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the product as an oily liquid (Yield: ~90%).

Protocol B: Downstream Reduction to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol

Reduction of the aliphatic nitro group is required to unlock the compound's potential as a pharmaceutical building block (e.g., for TRPM8 modulators)[2].

Reagents:

  • 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (646 mg, ~2.75 mmol)

  • Palladium on Carbon (Pd/C, 10% wt, 0.08 eq)

  • Methanol (10 mL, ~0.27 M)

  • Hydrogen Gas (H₂)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro alcohol (646 mg) in 10 mL of HPLC-grade methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C (0.08 eq) under a steady stream of inert gas (Argon or N₂) to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir the reaction mixture at room temperature for 8 hours[2]. Causality note: Mild conditions (1 atm, room temp) are deliberately chosen to cleanly reduce the aliphatic nitro group to a primary amine without risking the reductive defluorination of the –CF₃ group.

  • Filtration: Filter the suspension through a pad of Celite or GF/F Whatman filter paper to remove the Pd/C catalyst. Rinse the filter cake thoroughly with excess methanol[2].

  • Isolation: Concentrate the filtrate under vacuum. The resulting crude amino alcohol can be triturated with diethyl ether or used directly in subsequent amide coupling reactions.

Synthetic Workflow & Pharmaceutical Application

The workflow below illustrates the complete lifecycle of the building block, from raw materials through to its integration into bioactive pharmaceutical ingredients.

Workflow A Raw Materials 2,2,2-Trifluoroacetophenone + Nitromethane B C-C Bond Formation Henry Reaction (Aqueous or Asymmetric) A->B C Key Intermediate 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol B->C D Functional Group Interconversion Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D E Amine Synthon 3-Amino-1,1,1-trifluoro- 2-phenylpropan-2-ol D->E F Therapeutic Application Amide Coupling to APIs (e.g., TRPM8 Modulators, JAK Inhibitors) E->F

Figure 2: End-to-end synthetic workflow demonstrating the strategic utility of the title compound in drug discovery.

Analytical Characterization Data

To ensure self-validation of the synthesized protocols, verify the product against the following standard NMR benchmarks[1][5]:

  • ¹H NMR (600 MHz, CDCl₃): δ = 7.62–7.57 (m, 2H, Ar-H), 7.48–7.43 (m, 3H, Ar-H), 5.09 (d, J = 13.8 Hz, 1H, -CH₂NO₂), 5.01 (d, J = 13.8 Hz, 1H, -CH₂NO₂), 4.57 (s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ = 132.5, 129.5, 128.5, 125.6 (Aromatic carbons), 122.9 (q, J = 284.6 Hz, -CF₃), 75.7 (q, J = 29.7 Hz, Quaternary C-OH), 75.3 (-CH₂NO₂).

References

  • World Intellectual Property Organization (WIPO).WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application. Google Patents.
  • Royal Society of Chemistry. DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition (Supplementary Information). Available at:[Link]

  • Buchler GmbH. Henry reaction catalyzed by Quinine Derivative. Available at:[Link]

  • Molaid / Chemical Literature Data. Enantioselective organocatalyzed Henry reaction with fluoromethyl ketones. Available at:[Link]

Sources

Application Note: 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (–CF


) group, in particular, dramatically alters a molecule's physicochemical profile, enhancing metabolic stability, lipophilicity, and membrane permeability. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol  (CAS: 82945-27-5) represents a highly versatile, stereochemically rich building block. Featuring a tertiary alcohol, a strongly electron-withdrawing –CF

group, and a reducible aliphatic nitro group, it serves as a direct precursor to

-amino alcohols—privileged pharmacophores found in numerous enzyme inhibitors and receptor agonists[1][2].

This application note provides a comprehensive guide to the synthesis, mechanistic behavior, and downstream application of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol, complete with validated, self-consistent experimental protocols designed for drug discovery workflows.

Structural Rationale & Mechanistic Insights

The Value of the -Nitro Alcohol Scaffold

The synthetic utility of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol lies in its orthogonal reactivity. The nitro group acts as a masked primary amine, while the tertiary alcohol provides a crucial hydrogen-bond donor/acceptor site[3]. When reduced, the resulting


-amino alcohol is a bioisostere for transition-state peptides, making it an ideal scaffold for designing protease inhibitors (e.g., HIV-1 protease inhibitors like Amprenavir analogs) and kinase inhibitors (e.g., JAK inhibitors)[1].
The Nitroaldol (Henry) Reaction Dynamics

The synthesis of this building block relies on the Henry (nitroaldol) reaction between 2,2,2-trifluoroacetophenone and nitromethane[4][5].

Causality in Reaction Design: The Henry reaction is inherently reversible[5]. The strong electron-withdrawing nature of the –CF


 group makes the carbonyl carbon of 2,2,2-trifluoroacetophenone highly electrophilic, facilitating rapid nucleophilic attack by the nitronate anion[1]. However, this same electronic effect stabilizes the alkoxide intermediate, making the retro-Henry reaction a competing pathway at elevated temperatures[4]. Therefore, strict temperature control (ambient or sub-ambient) is required to drive the equilibrium toward the product[6].

Recent green chemistry advancements have demonstrated that this specific transformation can be performed catalyst-free in tap water[6][7]. The causality here is driven by the hydrophobic effect and the extensive hydrogen-bonding network of water, which stabilizes the highly polarized transition state without the need for transition metal catalysts or organic bases[7].

HenryMechanism Base Aqueous Media (H-Bonding/Base) NM Nitromethane (CH3NO2) Base->NM Nitronate Nitronate Anion [CH2NO2]- NM->Nitronate Deprotonation Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack TFA 2,2,2-Trifluoroacetophenone (Ph-CO-CF3) TFA->Alkoxide Electrophile Product 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol Alkoxide->Product Protonation (+H+)

Caption: Mechanism of the nitroaldol (Henry) reaction yielding the target building block.

Downstream Applications in Drug Discovery

The primary trajectory for this building block in medicinal chemistry is its conversion to 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol . This reduction must be carefully controlled to prevent the cleavage of the C–F bonds (defluorination) or the C–O bond.

Once reduced, the


-amino alcohol is coupled with various pharmacophores. For example, amide coupling of this scaffold has been utilized in the development of TRPM8 receptor agonists, which are investigated for the treatment of oropharyngeal dysphagia and chronic cough[8].

DrugDiscovery BB 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol Red Reduction (Pd/C, H2 or Ni2B) BB->Red NO2 -> NH2 AminoAlc β-Amino Alcohol (CF3-bearing) Red->AminoAlc JAK JAK Inhibitors (Blood Diseases) AminoAlc->JAK Pharmacophore Coupling HIV HIV Protease Inhibitors (Amprenavir analogs) AminoAlc->HIV Peptidomimetic Scaffold TRPM8 TRPM8 Agonists (Oropharyngeal Dysphagia) AminoAlc->TRPM8 Amide Formation

Caption: Downstream drug discovery workflows utilizing the trifluoromethylated β-amino alcohol.

Quantitative Data & Application Summary
Property / DerivativeSpecification / Target ApplicationRationale for Use
Molecular Weight 235.16 g/mol [9]Low MW allows for downstream coupling while maintaining Lipinski's Rule of 5.
LogP Contribution High (due to –CF

and Phenyl)
Enhances passive membrane permeability in oral drug candidates.
Reduction Product 3-amino-1,1,1-trifluoro-2-phenylpropan-2-olTransition-state isostere for protease cleavage sites.
Therapeutic Target 1 TRPM8 Agonists[8]Amide derivatives activate peripheral nerve fibers for dysphagia treatment.
Therapeutic Target 2 JAK Inhibitors[1]Scaffold provides conformational locking via intramolecular hydrogen bonding.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high yield and purity suitable for preclinical drug discovery.

Protocol 1: Catalyst-Free Synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Adapted from green chemistry methodologies utilizing aqueous media to drive the Henry reaction[6][7].

Objective: Synthesize the title compound via a highly atom-economical, catalyst-free route.

Materials:

  • 2,2,2-Trifluoroacetophenone (1.0 equiv, 10 mmol)

  • Nitromethane (10.0 equiv, 100 mmol) Note: Excess used as both reactant and co-solvent.

  • Tap Water (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of tap water.

  • Addition: Add 2,2,2-trifluoroacetophenone (1.74 g, 10 mmol) to the flask, followed by nitromethane (6.10 g, 100 mmol)[6].

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C). Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic reactants and the aqueous medium, which promotes the reaction[7].

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) until the complete consumption of the ketone is observed (typically 6–12 hours).

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). The tap water can be recovered and reused[6].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield a pale yellow oil/solid[1][10].
Protocol 2: Chemoselective Reduction to the -Amino Alcohol

Adapted from validated pharmaceutical workflows for TRPM8 agonist precursors[8] and lanthanide-catalyzed asymmetric synthesis[2].

Objective: Reduce the aliphatic nitro group to a primary amine without defluorination or hydrogenolysis of the tertiary alcohol.

Materials:

  • 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (1.0 equiv, 2.75 mmol, ~646 mg)[8]

  • Palladium on Carbon (Pd/C, 10% wt, 0.08 equiv)[8]

  • Methanol (10 mL, ~0.27 M)[8]

  • Hydrogen gas (H

    
     balloon)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol (646 mg) in 10 mL of HPLC-grade methanol in a 25 mL two-neck flask[8].

  • Catalyst Addition: Carefully add Pd/C (10% wt, 0.08 equiv) to the solution. Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas (N

    
     or Ar).
    
  • Purging: Evacuate the flask and backfill with Hydrogen gas three times to ensure a pure H

    
     atmosphere.
    
  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen balloon for 8 hours[8]. Causality: Room temperature and atmospheric pressure are sufficient; higher pressures/temperatures risk C-F bond cleavage.

  • Filtration: Filter the suspension through a pad of Celite or GF/F Whatman filter paper to remove the Pd/C catalyst. Rinse the filter cake thoroughly with excess methanol[8].

  • Isolation: Concentrate the filtrate under vacuum. The residue can be triturated with diethyl ether to yield the pure 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, ready for immediate amide coupling[8]. (Alternative: For highly sensitive stereocenters, Nickel Boride generated in situ from NiCl

    
     and NaBH
    
    
    
    can be used to strictly preserve the absolute configuration[2]).

References

  • Master Organic Chemistry. Henry Reaction. Available at: [Link]

  • Patent WO2022133027A1. Substituted cyclohexanecarboxamides, their preparation and their therapeutic application.
  • Wikipedia. Henry reaction. Available at: [Link]

Sources

Application Note: Synthesis and Downstream Functionalization of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into organic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a highly versatile β-nitro alcohol intermediate. Synthesized via the Henry (nitroaldol) reaction between 2,2,2-trifluoroacetophenone and nitromethane, it serves as a critical synthon for accessing α-trifluoromethyl-substituted tertiary alcohols and β-amino alcohols. These downstream motifs are key pharmacophores in the development of TRPM8 channel agonists (utilized for treating oropharyngeal dysphagia and chronic cough)[1] and adamantane-type antiviral derivatives[2].

Mechanistic Insights & Causality: Overcoming the Retro-Henry Pathway

The Henry reaction of trifluoromethyl ketones is notoriously challenging compared to standard aliphatic or aromatic aldehydes[3]. The strong electron-withdrawing nature of the –CF₃ group increases the electrophilicity of the carbonyl carbon, but it also heavily destabilizes the resulting alkoxide intermediate. This destabilization pushes the thermodynamic equilibrium backward toward the starting materials (the retro-Henry reaction). Furthermore, traditional base catalysis (e.g., using Et₃N or NaOH) often leads to unwanted side reactions, such as the Cannizzaro reaction or haloform-type cleavage of the trifluoromethyl group[4].

To circumvent these fundamental thermodynamic and kinetic hurdles, two distinct, self-validating synthetic strategies are employed:

  • Aqueous Catalyst-Free Conditions: Utilizing the unique hydrogen-bonding network and high dielectric constant of water to stabilize the transition state and the alkoxide intermediate without the need for basic additives, thus preventing base-induced cleavage[4].

  • Chiral Lewis Acid/Organocatalysis: Deploying lanthanide(III) complexes or cinchona alkaloid derivatives to simultaneously activate the nitromethane and coordinate the trifluoromethyl ketone, driving both high conversion and strict enantioselectivity at low temperatures to freeze out the retro-Henry pathway[5][6].

Synthetic Workflow

G A 2,2,2-Trifluoroacetophenone + Nitromethane B 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol A->B Henry Reaction (Nitroaldol) C β-Amino-α-Trifluoromethyl Tertiary Alcohol B->C Chemoselective Reduction D TRPM8 Modulators (Drug Candidates) C->D Amidation & Coupling

Synthetic workflow from trifluoroacetophenone to TRPM8 modulators.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the successful synthesis of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol, highlighting the failure of traditional methods versus modern protocols[4][6].

Method / CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Mechanistic Outcome / Advantage
Traditional Base (Et₃N) THF2524< 40N/AHigh retro-Henry cleavage; poor stability.
Catalyst-Free Tap Water254890N/AGreen, scalable; H-bonding stabilizes intermediate.
La(OTf)₃ / [(Δ,S,S,S)-Binolam] THF/Toluene-20729398Lewis acid activation; low temp suppresses reversibility.
Cinchonan-6′,9-diol deriv. DCM-10488592Organocatalytic, metal-free asymmetric entry.

Experimental Protocols

Protocol A: Catalyst-Free Green Synthesis in Aqueous Media (Scale-Up Friendly)

Objective: Synthesize racemic 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol using environmentally benign conditions[4]. Causality & Rationale: Nitromethane is weakly acidic (pKa ~10). In a highly polar aqueous medium, the hydrophobic effect forces the organic reactants together into micro-droplets ("on-water" catalysis). The hydrogen-bonding network of water stabilizes the developing negative charge on the transition state, allowing the nitroaldol addition to proceed without an exogenous base. This completely eliminates base-catalyzed haloform-type cleavage of the trifluoromethyl ketone.

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask, add 2,2,2-trifluoroacetophenone (0.5 mmol, 1.0 eq) and nitromethane (2.5 mmol, 5.0 eq).

  • Solvent Addition: Add 2.0 mL of tap water. The mixture will immediately form a biphasic system.

  • Reaction: Stir the biphasic mixture vigorously (≥1000 rpm) at room temperature (25 °C) for 48 hours. Critical Insight: High-shear stirring is mandatory to maximize the interfacial surface area where the "on-water" transition state is stabilized.

  • Extraction: Extract the reaction mixture with ethyl acetate (3 × 5 mL). The remaining aqueous layer contains no basic chemical waste and can be recycled for subsequent runs.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate) to afford the product as a pale yellow oil (Yield: ~90%).

Protocol B: Enantioselective Catalytic Synthesis (Asymmetric Entry)

Objective: Synthesize highly enantioenriched 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol for chiral drug development[6]. Causality & Rationale: To achieve high stereocontrol, a chiral lanthanum(III) complex is utilized. La(III) acts as a strong Lewis acid to coordinate the carbonyl oxygen of the trifluoroacetophenone, increasing its electrophilicity. Simultaneously, the bulky chiral ligand environment dictates the facial attack of the nitronate. Operating at cryogenic temperatures (-20 °C) is critical; it kinetically freezes the reversible retro-Henry pathway, which would otherwise erode the enantiomeric excess (ee) over time.

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, mix La(OTf)₃ (10 mol%) and the chiral ligand [(Δ,S,S,S)-Binolam] (10 mol%) in anhydrous THF (1.0 mL) at room temperature for 1 hour to ensure complete complexation.

  • Reagent Addition: Cool the mixture to -20 °C using a cryocooler. Add nitromethane (10 eq) and stir for 15 minutes to allow for nitronate formation.

  • Substrate Addition: Dropwise add 2,2,2-trifluoroacetophenone (0.5 mmol).

  • Reaction: Stir strictly at -20 °C for 72 hours.

  • Quenching & Purification: Quench the reaction with 1N HCl (1 mL) to instantly protonate the alkoxide and destroy the catalyst. Extract with DCM (3 × 5 mL), dry over Na₂SO₄, and purify via silica gel chromatography to yield the highly enantioenriched tertiary alcohol (Yield: ~93%, ee: 98%).

Protocol C: Chemoselective Reduction to β-Amino-α-Trifluoromethyl Tertiary Alcohol

Objective: Reduce the nitro group to a primary amine, preparing the molecule for downstream amidation in TRPM8 agonist synthesis[1][6]. Causality & Rationale: Reducing a nitro group adjacent to a benzylic-like, trifluoromethylated tertiary alcohol requires exceptionally mild conditions to prevent defluorination or hydrogenolysis of the C-OH bond. While Pd/C with H₂ is viable[1], the NiCl₂/NaBH₄ system offers a rapid, chemoselective alternative. NaBH₄ reduces NiCl₂ to nickel boride (Ni₂B) in situ, which acts as a highly active, non-basic hydrogenation catalyst that preserves the enantiomeric purity of the stereocenter[6].

Step-by-Step Methodology:

  • Setup: Dissolve 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol (1.0 mmol) in methanol (5.0 mL) in a round-bottom flask.

  • Catalyst Precursor Addition: Add NiCl₂·6H₂O (0.5 eq) and stir until fully dissolved (the solution will turn light green).

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add NaBH₄ (5.0 eq) in small portions. Caution: Vigorous evolution of hydrogen gas occurs. The solution will immediately turn pitch black due to the formation of the active Ni₂B species.

  • Completion: Stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature for 1 hour.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Filter the black suspension through a pad of Celite to remove nickel residues. Extract the filtrate with ethyl acetate, dry, and concentrate to yield 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, ready for coupling with cyclohexanecarboxylic acid derivatives to form TRPM8 modulators[1].

References

  • Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to Alpha-Trifluoromethyl-Substituted Quaternary Carbons Source: Organic Letters (PubMed / NIH) URL:[Link]

  • Substituted cyclohexanecarboxamides, their preparation and their therapeutic application (WO2022133027A1)
  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives Source: Frontiers in Chemistry URL:[Link]

  • Henry Reaction (Nitroaldol) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Organocatalytic Enantioselective Henry Reactions Source: Buchler GmbH / Sym. URL:[Link]

Sources

Application Note: 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Structural Rationale and Medicinal Chemistry Significance

In modern drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (


) group—is a proven tactic to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol  (CAS: 82945-27-5) serves as a highly versatile, stereochemically rich building block.

The architecture of this molecule features a quaternary stereocenter bonded to a


 group, a hydroxyl group, a phenyl ring, and a nitro-bearing methylene group. The 

moiety exerts profound stereoelectronic effects: it is sterically comparable to an isopropyl or tert-butyl group, yet its strong electron-withdrawing nature significantly lowers the pKa of the adjacent tertiary alcohol[1]. This enhances hydrogen-bonding capabilities with target proteins while simultaneously increasing the overall lipophilicity and metabolic stability of the scaffold.

Because the nitro group can be chemoselectively reduced to a primary amine, this compound is the premier precursor for


-trifluoromethyl-

-amino alcohols—a pharmacophore embedded in numerous advanced therapeutic agents, including Janus Kinase (JAK) inhibitors[2] and Transient Receptor Potential Melastatin 8 (TRPM8) modulators[3].

Synthetic Modalities: The Nitroaldol (Henry) Reaction

The construction of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol is achieved via the Henry (nitroaldol) reaction between 2,2,2-trifluoroacetophenone and nitromethane. Because trifluoromethyl ketones are less electrophilic than standard aldehydes due to the strong inductive effect of the


 group stabilizing the hydrate form, specialized conditions are often required.

Medicinal chemists typically employ one of two primary pathways depending on the stereochemical requirements of the project:

  • Asymmetric Catalysis: Utilizing chiral monometallic lanthanide(III) triflate salt complexes (e.g.,

    
    ). This method yields enantiomerically enriched products (up to 98% ee) by coordinating both the nitro group and the carbonyl oxygen to the chiral metal center[4].
    
  • Green Chemistry (Catalyst-Free): A highly scalable, environmentally benign approach utilizing tap water as the sole reaction medium. The inherent trace minerals and optimal dielectric constant of tap water facilitate the nitroaldol condensation without the need for exogenous basic catalysts, which simplifies downstream purification[5].

SynthWorkflow A 2,2,2-Trifluoroacetophenone + Nitromethane B 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol (Title Compound) A->B Henry Reaction (Tap Water or La-Catalyst) C 3-Amino-1,1,1-trifluoro- 2-phenylpropan-2-ol B->C Nitro Reduction (NiCl2/NaBH4 or H2, Pd/C) D Bioactive Scaffolds (JAK/TRPM8 Modulators) C->D Amide Coupling / Heterocycle Formation

Caption: Synthetic workflow from starting materials to bioactive scaffolds via the title compound.

Downstream Target Engagement: JAK and TRPM8 Pathways

Once reduced to its


-amino alcohol derivative (3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol), the scaffold is primed for integration into complex pharmacophores.
  • JAK Inhibitors: The amino alcohol is incorporated into tricyclic heterocyclic compounds. The

    
     and phenyl groups occupy specific hydrophobic pockets within the JAK kinase domain, competitively blocking ATP binding and preventing the phosphorylation of STAT proteins. This interrupts the cytokine-driven inflammatory cascade[2].
    
  • TRPM8 Modulators: By coupling the amine to substituted cyclohexanecarboxamides, researchers generate potent TRPM8 agonists/antagonists. These compounds are critical in treating oropharyngeal dysphagia and chronic cough by modulating cold somatosensation pathways[3].

JAKSTAT Cytokine Cytokine Binding JAK JAK Kinase Activation Cytokine->JAK Triggers STAT STAT Phosphorylation & Dimerization JAK->STAT Catalyzes Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates to Inhibitor JAK Inhibitor (CF3-Amino Alcohol Derived) Inhibitor->JAK Blocks ATP Pocket

Caption: Mechanism of action for JAK inhibitors derived from the title compound.

Quantitative Data Summary

The table below summarizes the reaction metrics for the synthesis and derivatization of the title compound across different methodologies.

Target Compound / DerivativeReaction TypeCatalyst / ReagentsYield (%)Enantiomeric Excess (ee %)
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol Asymmetric Henry

50 – 93%80 – 98%
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol Green HenryTap Water (Catalyst-Free)~90%N/A (Racemic)
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol Nitro Reduction

/

>85%Preserved from SM
TRPM8 Modulator Scaffold Amide CouplingHATU / DIPEA / DMFVariableN/A

Validated Experimental Protocols

The following protocols have been engineered to ensure high fidelity, safety, and self-validation during execution.

Protocol A: Catalyst-Free Synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

This protocol leverages the unique properties of tap water to drive the nitroaldol reaction without organic bases, preventing side-reactions like dehydration to the nitroalkene.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroacetophenone (5.0 mmol, 0.87 g) and nitromethane (25.0 mmol, 1.53 g).

  • Aqueous Initiation: Add 10 mL of standard tap water. Causality Note: The heterogeneous mixture relies on interfacial reaction dynamics; vigorous stirring is mandatory to maximize the surface area between the organic and aqueous phases.

  • Reaction Monitoring: Stir the emulsion vigorously at room temperature (

    
    ). Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting ketone (
    
    
    
    ) will gradually be replaced by the more polar product (
    
    
    ).
  • Extraction: Upon completion (typically 24-48 hours), extract the aqueous mixture with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The product is obtained as a pale yellow oil or low-melting solid.
    
Protocol B: Chemoselective Reduction to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol

Reducing a nitro group adjacent to a tertiary benzylic alcohol risks hydrogenolysis (cleavage of the C-OH bond). Using in situ generated Nickel Boride (


) provides a mild, chemoselective alternative to high-pressure palladium-catalyzed hydrogenation.
  • Reagent Assembly: Dissolve 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol (2.0 mmol) and Nickel(II) chloride hexahydrate (

    
    , 0.2 mmol, 10 mol%) in 15 mL of absolute methanol. The solution will exhibit a characteristic pale green color.
    
  • Catalyst Generation & Reduction: Cool the flask to

    
     in an ice bath. Slowly add Sodium Borohydride (
    
    
    
    , 6.0 mmol) in small portions over 15 minutes.
    • Self-Validating Step: Upon the first addition of

      
      , the green solution will instantly turn pitch black, confirming the reduction of 
      
      
      
      to active
      
      
      nanoparticles. Vigorous effervescence (
      
      
      gas evolution) will occur.
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The cessation of gas evolution indicates the consumption of the nitro species.

  • Workup: Quench the reaction by carefully adding 5 mL of saturated aqueous

    
    . Filter the black suspension through a pad of Celite to remove the nickel catalyst.
    
  • Isolation: Concentrate the filtrate to remove methanol, adjust the aqueous phase to pH 10 with 1M

    
    , and extract with Dichloromethane (
    
    
    
    mL). Dry and concentrate to yield the
    
    
    -amino alcohol as a white solid.

References

  • Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to Alpha-Trifluoromethyl-Substituted Quaternary Carbons Source: Organic Letters (PubMed) URL:[Link]

  • Substituted cyclohexanecarboxamides, their preparation and their therapeutic application (TRPM8 Modulators)
  • Source: Canadian Patent (Google Patents)

Sources

Application Note: 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol as a Versatile Fluorinated Synthon and Hydrogen-Bond Donor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5) is a highly specialized β-nitro alcohol. Characterized by a chiral tertiary alcohol center flanked by a trifluoromethyl (–CF₃) group and a nitro-methyl (–CH₂NO₂) group, it serves a dual role in modern organic synthesis. Primarily, it acts as a critical building block (reagent) for the synthesis of trifluoromethylated amino alcohols—key pharmacophores in the development of Janus kinase (JAK) inhibitors and other bioactive compounds. Secondarily, the profound electron-withdrawing nature of its substituents significantly enhances the acidity of the hydroxyl proton, enabling its use as a potent hydrogen-bond donor (HBD) catalyst or solvent additive.

Mechanistic Rationale & Causality

  • The Fluorine Effect in Drug Design : The incorporation of a –CF₃ group into molecular scaffolds dramatically alters their physicochemical properties. It increases lipophilicity (enhancing cellular permeability) and metabolic stability (resisting cytochrome P450 degradation). As a reagent, 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol provides a pre-assembled, sterically demanding trifluoromethyl-bearing tertiary chiral center.

  • Hydrogen-Bond Donor Capacity : The pKa of a standard tertiary aliphatic alcohol is typically around 17. However, the strong inductive pull from both the –CF₃ and –NO₂ groups in this molecule drastically lowers the pKa of the –OH group. This highly polarized hydroxyl group can coordinate with and activate electrophiles (such as imines or carbonyls) via hydrogen bonding, functioning similarly to the widely used hexafluoroisopropanol (HFIP).

Visual Workflow

G A 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol B H-Bond Donor (Catalyst/Solvent) A->B Enhanced OH Acidity C Reduction (Pd/C or NiCl2/NaBH4) A->C Synthon (Reagent) D Electrophile Activation B->D H-Bonding E Trifluoromethylated Amino Alcohol C->E Nitro to Amine F JAK Inhibitors & Bioactive APIs E->F Drug Development

Fig 1: Dual application pathways of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol in drug discovery.

Application Workflow 1: Reagent for the Synthesis of Trifluoromethylated Amino Alcohols

The most prominent application of this compound is its use as a synthon, where the nitro group is reduced to a primary amine. This transformation yields 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, a direct precursor to JAK inhibitors. Depending on the substrate's sensitivity, two distinct protocols are recommended.

Protocol A: Palladium-Catalyzed Hydrogenation
  • Causality : Palladium on carbon (Pd/C) under a hydrogen atmosphere is the most atom-economical and standard method for reducing aliphatic nitro groups. Methanol is chosen as the solvent because it stabilizes the resulting amine and facilitates efficient hydrogen transfer.

  • Step-by-Step Methodology :

    • Preparation : Dissolve 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol (1.0 equiv, e.g., 646 mg) in anhydrous methanol to achieve a 0.27 M concentration.

    • Catalyst Addition : Purge the reaction flask with inert gas (N₂ or Ar). Carefully add 10% Pd/C (0.08 equiv). Crucial Insight: Adding Pd/C under an inert atmosphere prevents the auto-ignition of the catalyst in the presence of methanol vapors.

    • Hydrogenation : Evacuate the vessel and backfill with hydrogen gas via a balloon (1 atm). Stir the mixture vigorously at room temperature for 8 hours.

    • Validation : Monitor the reaction via LC-MS or TLC. The highly polar amine product will exhibit a significantly lower Rf value compared to the starting nitro compound. The reaction is self-validating when the starting material signal completely disappears.

    • Workup & Isolation : Filter the black suspension through a pad of Celite or GF/F Whatman filter paper to remove the palladium catalyst. Rinse the filter cake thoroughly with methanol. Concentrate the filtrate under vacuum to yield the amino alcohol as a colorless oil or solid.

Protocol B: Chemoselective Nickel Boride Reduction
  • Causality : If the phenyl ring of the substrate is substituted with sensitive halogens (e.g., –Br, –I), Pd/C hydrogenation may cause unwanted dehalogenation. Nickel boride (generated in situ from NiCl₂ and NaBH₄) is a highly chemoselective alternative that rapidly reduces the nitro group while preserving aryl halogens.

  • Step-by-Step Methodology :

    • Preparation : Dissolve the nitro alcohol (1.0 equiv) and NiCl₂·6H₂O (1.0 to 2.0 equiv) in methanol. The solution will appear deep green.

    • Temperature Control : Cool the mixture to 0 °C using an ice bath. Crucial Insight: The subsequent addition of NaBH₄ is highly exothermic and generates H₂ gas. Cooling prevents solvent boil-off and suppresses side reactions.

    • Reduction : Slowly add NaBH₄ (3.0 to 5.0 equiv) in small portions. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst.

    • Reaction : Allow the mixture to warm to room temperature and stir for 30–60 minutes.

    • Validation : Confirm complete consumption of the starting material via TLC (visualized with a ninhydrin stain, which will turn purple/pink in the presence of the newly formed primary amine).

    • Workup : Quench carefully with saturated aqueous NH₄Cl to destroy excess borohydride and solubilize nickel salts. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes for the two reduction methodologies, allowing researchers to select the optimal route based on their specific substrate requirements.

ParameterProtocol A: Palladium-Catalyzed HydrogenationProtocol B: Nickel Boride Reduction (NiCl₂/NaBH₄)
Primary Reagents 10% Pd/C, H₂ gas (1 atm)NiCl₂·6H₂O, NaBH₄
Solvent MethanolMethanol
Reaction Time 8.0 hours0.5 - 1.0 hour
Temperature Room Temperature0 °C to Room Temperature
Chemoselectivity Low for aryl halogens (risk of dehalogenation)High (preserves aryl halogens)
Scalability Excellent (requires pressure reactor for >50g scale)Good (exothermic, requires careful portion-wise addition)
Typical Yield > 90%85 - 95%

Application Workflow 2: Application as a Hydrogen-Bond Donor (Catalyst)

Beyond its role as a building block, the intact 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol molecule can be utilized as a hydrogen-bond donor.

  • Methodology : In reactions requiring electrophilic activation (e.g., Friedel-Crafts alkylations or epoxide ring-openings), the compound can be added in substoichiometric amounts (10-20 mol%) to a non-polar solvent (like dichloromethane or toluene). The highly acidic tertiary hydroxyl proton coordinates with the electrophile's heteroatoms (oxygen or nitrogen), lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating the nucleophilic attack. Validation of this catalytic effect is observed through increased reaction rates and higher yields compared to control reactions lacking the fluorinated additive.

References

  • Title : Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water Source : thieme-connect.com URL :

  • Title : WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application Source : Google Patents URL :

  • Title : Constructing Quaternary Centers of Chirality: The Lanthanide Way to Trifluoromethyl-Substituted Tertiary Alcohols Source : Thieme E-Books URL :

Application Note: Advanced Handling, Storage, and Safety Protocols for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a highly functionalized β-nitro alcohol frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents and natural products[1]. Synthesized typically via a Henry reaction between nitromethane and 2,2,2-trifluoroacetophenone[1], this compound presents unique physicochemical properties due to the presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a tertiary hydroxyl (-OH) group.

This application note provides researchers and drug development professionals with authoritative, causality-driven protocols for the safe handling, storage, and lifecycle management of this compound to preserve its chemical integrity and ensure laboratory safety.

Physicochemical Profile

Understanding the baseline properties of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is critical for predicting its behavior during storage and experimental manipulation.

PropertyValueMechanistic Relevance
CAS Registry Number 82945-27-5[2]Unique identifier for safety data retrieval.
Molecular Formula C₉H₈F₃NO₃[2]Indicates potential for HF and NOₓ release upon combustion.
Molecular Weight 235.05 g/mol [2]Required for precise molar calculations in syntheses.
Physical State (at 25°C) Oily liquid[1]Dictates the use of positive displacement pipettes for accurate volumetric transfer due to viscosity.
Purity Standard >95%[2]Minimum threshold for reproducible catalytic or synthetic downstream applications.

Hazard Assessment & Mechanistic Causality

To establish a self-validating safety system, protocols must be grounded in the structural chemistry of the molecule:

  • The Trifluoromethyl (-CF₃) Effect: The -CF₃ group significantly enhances the lipophilicity of the molecule. In the context of exposure, highly lipophilic fluorinated organics can penetrate standard latex gloves and dermal layers more rapidly than their non-fluorinated analogs. Therefore, specific barrier protections are required.

  • Nitro Group (-NO₂) Thermal Sensitivity: While not classified as an explosive in this specific structural context, aliphatic nitro compounds can undergo exothermic decomposition if subjected to extreme heat or localized friction.

  • Retro-Henry Vulnerability: As a β-nitro alcohol, this compound is susceptible to base-catalyzed cleavage (the retro-Henry reaction). Exposure to strong bases (e.g., NaOH, KOH, or strong amine bases) during storage or inappropriate handling can cause the molecule to revert into its starting materials (a trifluoromethyl ketone and a nitroalkane)[1].

Standard Operating Procedures (SOP): Handling and Storage

Laboratory Handling Protocol
  • Environmental Controls: All manipulations of the oily liquid must be conducted within a certified Class II Type A2 or B2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Use a heavy-duty Nitrile or Neoprene outer glove to counter the lipophilic penetration potential of the -CF₃ group.

    • Eye Protection: Splash-proof chemical safety goggles (ANSI Z87.1 compliant).

    • Body: Flame-resistant (FR) laboratory coat.

  • Transfer Methodology: Because it is an oily liquid[1], avoid standard air-displacement pipettes which will suffer from volumetric inaccuracy due to the liquid's viscosity and surface tension. Use positive displacement pipettes or glass syringes with PTFE-tipped plungers.

  • Incompatibility Avoidance: Ensure all glassware is strictly free of residual alkaline cleaning baths (e.g., base baths containing KOH/Isopropanol), as trace bases will initiate retro-Henry degradation.

Long-Term Storage Protocol
  • Temperature Control: Store the compound at 2–8°C (refrigerated conditions) to minimize kinetic energy and prevent slow thermal degradation of the nitro group.

  • Atmospheric Control: The container must be purged with an inert gas (Argon or ultra-high purity Nitrogen) prior to sealing. This displaces atmospheric moisture and oxygen, preventing oxidative degradation.

  • Light Protection: Store in amber borosilicate glass vials. The tertiary alcohol and nitro group can be susceptible to slow photochemical degradation over extended periods.

  • Segregation: Store in a dedicated secondary containment bin for fluorinated/nitro organics. Keep strictly isolated from strong reducing agents (which can reduce the -NO₂ to an amine) and strong bases.

Workflow Visualization

The following diagram illustrates the lifecycle management and logical flow for processing 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol in a professional laboratory setting.

G Receipt Compound Receipt (CAS: 82945-27-5) Inspect QC & Integrity Inspection Receipt->Inspect Storage Long-Term Storage (2-8°C, Argon Purge) Inspect->Storage QC Passed Handling Fume Hood Handling (Positive Displacement) Storage->Handling Aliquot Request Handling->Storage Return/Purge Waste Halogenated/Nitro Waste Disposal Handling->Waste Spent Material BaseHazard Avoid Strong Bases (Retro-Henry Risk) Handling->BaseHazard Constraint

Caption: Lifecycle workflow for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol highlighting storage and handling.

Emergency and Spill Response

In the event of a spill, do not use combustible materials (like standard paper towels) for absorption, as the nitro compound may act as a localized oxidizer upon drying.

  • Cover the spill with an inert, inorganic absorbent material (e.g., vermiculite or diatomaceous earth).

  • Sweep the absorbed material using non-sparking tools.

  • Place in a chemically compatible, sealable waste container and label explicitly as "Halogenated Nitro-Organic Waste" for institutional environmental health and safety (EHS) disposal.

  • If combustion occurs, evacuate immediately; thermal decomposition will release highly toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOₓ).

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for the synthesis of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol. This center is designed for researchers and drug development professionals facing yield bottlenecks during the Henry (nitroaldol) reaction of 2,2,2-trifluoroacetophenone and nitromethane.

Mechanistic Troubleshooting & Yield Optimization (FAQs)

Q: Why is my yield of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol consistently low despite complete consumption of 2,2,2-trifluoroacetophenone on TLC? A: This is a classic symptom of the retro-Henry reaction occurring during the aqueous workup phase ()[1]. The Henry reaction is inherently reversible[1]. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group makes the starting ketone highly electrophilic, which rapidly drives the forward reaction. However, this same -CF₃ group stabilizes the resulting


-nitro alkoxide intermediate. If the reaction mixture remains too basic during extraction, the equilibrium rapidly shifts backward, cleaving the C-C bond to regenerate the starting materials[1].
Causality & Solution: To prevent this, you must lock the product state. Always quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl) before aqueous extraction to protonate the alkoxide and prevent reversion.

Q: Which base should I use to maximize the yield? I have tried NaOH and NaOMe with poor results. A: Strong bases like NaOH or alkoxides must be strictly avoided. The pKa of nitromethane is approximately 10 ()[2], meaning mild bases are more than sufficient to deprotonate it and generate the nucleophilic nitronate anion[2]. Strong bases exacerbate the retro-Henry equilibrium and can induce side reactions. Bases as weak as carbonates or acetates are highly effective for nitroaldol reactions[2]. We recommend using mild inorganic bases like K₂CO₃, which have been shown to be optimal for related trifluoromethyl substrates ()[3].

Q: Is it possible to synthesize this molecule without any base catalyst to avoid the retro-Henry issue entirely? A: Yes. Recent synthetic advancements have demonstrated that highly electrophilic substrates like trifluoromethyl ketones can undergo the Henry reaction under completely catalyst-free and additive-free conditions using tap water as the medium ()[4]. The slight natural alkalinity of tap water (pH 7.5–8.1) combined with the hydrophobic effect is sufficient to promote the reaction[5]. This method provides excellent yields (>90%) and entirely bypasses the base-induced retro-Henry degradation, creating a self-validating system where the primary failure mode is structurally eliminated[5].

Visualizing the Reaction Dynamics

To successfully synthesize 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol, one must carefully manage the equilibrium between the forward nucleophilic attack and the backward degradation pathway.

Mechanism SM 2,2,2-Trifluoroacetophenone + Nitromethane Alkoxide β-Nitro Alkoxide Intermediate SM->Alkoxide Base / Nucleophilic Attack Product 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol Alkoxide->Product Acidic Quench (Product Locked) Degradation Retro-Henry Reversion Alkoxide->Degradation Strong Base / Improper Workup Degradation->SM Equilibrium Shift

Reaction mechanism showing the critical equilibrium between the alkoxide and retro-Henry reversion.

Self-Validating Experimental Protocols

The following methodologies are designed to inherently protect the


-nitro alcohol product from degradation. Protocol B is highly recommended as a self-validating system; by removing the base entirely, the risk of retro-aldol cleavage during workup is reduced to zero.
Protocol A: Mild Base-Catalyzed Synthesis in Organic Solvent
  • Initiation: Dissolve 2,2,2-trifluoroacetophenone (1.0 equiv) and nitromethane (5.0 equiv) in anhydrous THF or mesitylene to achieve a 0.5 M solution.

  • Catalysis: Add a catalytic amount of K₂CO₃ (0.1 to 0.2 equiv).

  • Propagation: Stir the mixture at room temperature until TLC indicates maximum conversion (typically 12-24 hours).

  • Product Locking (Critical): Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. This step protonates the

    
    -nitro alkoxide, locking it into the stable alcohol form.
    
  • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Environmentally Benign Catalyst-Free Synthesis in Tap Water
  • Initiation: In a reaction vial, combine 2,2,2-trifluoroacetophenone (0.5 mmol) and nitromethane (2.5 mmol, 5.0 equiv)[4].

  • Aqueous Medium: Add 2.0 mL of standard tap water[5]. Do not add any external base, acid, or catalyst.

  • Propagation: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The hydrophobic effect drives the organic reactants together, accelerating the C-C bond formation without generating a highly basic environment[5].

  • Isolation: Extract the mixture directly with ethyl acetate (3 x 5 mL). The aqueous layer (tap water) can be safely recycled for subsequent runs[5].

  • Finalization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure product[5].

Workflow Step1 1. Mix Reactants (Ketone + Nitromethane) Step2 2. Add Tap Water (No Catalyst Required) Step1->Step2 Step3 3. Vigorous Stirring (Hydrophobic Effect) Step2->Step3 Step4 4. Phase Separation (EtOAc Extraction) Step3->Step4 Step5 5. Pure Product (>90% Yield) Step4->Step5

Step-by-step workflow for the catalyst-free, tap water-promoted Henry reaction.

Quantitative Data & Benchmarking

The table below summarizes the expected outcomes and failure modes associated with different catalytic conditions for this specific synthesis.

Reaction Condition / CatalystSolvent SystemReaction TimeRequired Quench / AdditiveTypical YieldPrimary Failure Mode
NaOH (1.0 eq) Methanol2 hNone< 20%Severe retro-Henry during workup
K₂CO₃ (0.1 eq) THF or Mesitylene24 hSat. NH₄Cl (Critical)75 - 85%Reversion if quench is omitted
DIPEA (0.2 eq) CH₂Cl₂24 hDilute Acid80 - 85%Trace elimination products
None (Catalyst-Free) Tap Water 24 - 48 h None Required > 90% None (Self-validating protocol)

References

1.[3] Title: Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Source: Frontiers in Chemistry. URL:[Link] 2.[2] Title: Henry Reaction. Source: Master Organic Chemistry. URL:[Link] 3.[1] Title: Henry reaction. Source: Wikipedia. URL: [Link] 4.[4] Title: Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. Source: Synthesis (Thieme Connect). URL:[Link] 5.[5] Title: Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water (Full Text). Source: Synthesis (Thieme Connect). URL:[Link]

Sources

common side reactions and byproducts in 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges, side reactions, and byproducts encountered during this synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can troubleshoot issues effectively and optimize your reaction outcomes.

The synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is achieved via a Henry (or nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to a ketone (2,2,2-trifluoroacetophenone).[1][2] The powerful electron-withdrawing nature of the trifluoromethyl group significantly activates the ketone's carbonyl carbon, making it an excellent electrophile for this transformation.[3] However, this reactivity also opens pathways to several competing side reactions that can complicate the synthesis and purification process.

This guide will walk you through a reliable synthesis protocol and provide a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Core Synthesis Protocol: 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

This protocol is designed to favor the formation of the desired β-nitro alcohol while minimizing common side reactions. The key is using a mild base and maintaining careful temperature control to limit dehydration and the retro-Henry reaction.

Experimental Protocol

Reagents & Materials:

  • 2,2,2-Trifluoroacetophenone

  • Nitromethane (CH₃NO₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroacetophenone (1.0 eq) and anhydrous THF (approx. 5 mL per 1 mmol of ketone). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add nitromethane (3.0 eq) to the cooled solution.

  • Initiation: While stirring vigorously, add anhydrous potassium carbonate (0.2 eq) portion-wise over 10 minutes. Causality Note: A mild, heterogeneous base like K₂CO₃ provides sufficient catalytic activity to deprotonate nitromethane without strongly promoting the elimination (dehydration) of the product alcohol.[3][4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours. Self-Validation: Failure to see the consumption of the starting ketone and the appearance of a new, more polar spot (the product) indicates a problem with the reagents or catalyst.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This neutralizes the basic catalyst and protonates the product alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Troubleshooting Common Issues

Question 1: My reaction is very slow or has not started, according to TLC analysis. What are the likely causes?

Answer: A stalled reaction is typically due to issues with one of three components: the base, the reagents, or the temperature.

  • Inactive Base: Anhydrous potassium carbonate is crucial. If it has absorbed moisture from the air, its basicity and catalytic activity will be significantly reduced. Ensure you are using freshly opened or properly stored anhydrous K₂CO₃.

  • Impure Reagents: Ensure your 2,2,2-trifluoroacetophenone and nitromethane are of high purity. Contaminants can interfere with the reaction. Nitromethane, in particular, should be freshly distilled if its purity is in doubt.

  • Insufficient Mixing: As K₂CO₃ is a solid catalyst, vigorous stirring is essential to ensure adequate contact between the reactants and the catalyst surface. If the stir bar is not spinning effectively, the reaction rate will be very slow.

  • Temperature Too Low: While 0 °C is recommended to suppress side reactions, if your reagents or catalyst are particularly unreactive, you may need to allow the reaction to slowly warm to room temperature. However, be aware this increases the risk of byproduct formation (see Question 2).

Question 2: My crude product is a yellow oil, and my yield of the desired alcohol is low. What is this byproduct and how can I prevent it?

Answer: The yellow color is characteristic of the dehydrated byproduct, 1,1,1-Trifluoro-2-phenyl-3-nitroprop-1-ene . This nitroalkene is formed by the elimination of water from the desired β-nitro alcohol product.[1][5] This is one of the most common side reactions in the Henry synthesis.

Causes and Prevention Strategies:

  • Excessively Strong Base: Strong bases (e.g., NaOH, NaOMe) or an excess of base can aggressively promote the elimination reaction. Stick to mild, sub-stoichiometric bases like K₂CO₃ or organic amines.[4][6]

  • Elevated Temperature: Higher temperatures provide the activation energy needed for the elimination to occur. Maintaining the reaction at 0 °C or below is critical to suppress this pathway.[7]

  • Prolonged Reaction Time: Once the starting material is consumed, the product is still in a basic environment where it can slowly dehydrate. Over-extending the reaction time unnecessarily will lead to a higher accumulation of the nitroalkene. This is why diligent TLC monitoring is essential.

The diagram below illustrates the desired Henry reaction pathway versus the competing dehydration side reaction.

G cluster_main Main Reaction Pathway cluster_side Dehydration Byproduct Pathway A 2,2,2-Trifluoroacetophenone + Nitromethane B Nitronate Anion Formation (Base Deprotonation) A->B Base (K₂CO₃) C Nucleophilic Attack B->C D Alkoxide Intermediate C->D E Protonation (Workup) D->E H⁺ Source (e.g., NH₄Cl) G Alkoxide Intermediate F 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (Desired Product) E->F H Elimination of H₂O G->H Excess Base / Heat I 1,1,1-Trifluoro-2-phenyl-3-nitroprop-1-ene (Yellow Byproduct) H->I G A Ketone + Nitromethane B Nitronate Anion A->B Base (Equilibrium) C β-Nitro Alkoxide (Product Precursor) B->C C-C Bond Formation (Equilibrium) C->B Retro-Henry Reaction D β-Nitro Alcohol (Desired Product) C->D Protonation

Figure 2. Key equilibria including the retro-Henry reaction.

Question 4: How can I effectively purify the product from starting materials and the nitroalkene byproduct?

Answer: Flash column chromatography on silica gel is the most effective method. [8]

  • Polarity: The desired product, 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, is a tertiary alcohol and is significantly more polar than the starting ketone and the dehydrated nitroalkene byproduct.

  • Chromatography Protocol:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A solvent system of ethyl acetate in hexanes (or heptane) is ideal. Start with a low polarity mixture (e.g., 5% ethyl acetate) to elute the nonpolar impurities first.

    • Elution Order:

      • The unreacted 2,2,2-trifluoroacetophenone will elute first.

      • The yellow nitroalkene byproduct will elute next.

      • The desired β-nitro alcohol product will elute last, as you increase the polarity of the mobile phase (e.g., to 15-25% ethyl acetate).

    • Monitoring: Use TLC to track the separation and identify the fractions containing your pure product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the base-catalyzed Henry reaction? A1: The reaction proceeds in three main steps:[2]

  • Deprotonation: The base removes an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

  • Protonation: During the aqueous workup, the alkoxide is protonated to yield the final β-nitro alcohol product. All steps before the final protonation are reversible. [1] Q2: Can this reaction be performed asymmetrically to yield a single enantiomer? A2: Yes. The development of asymmetric Henry reactions is an active area of research, particularly for producing chiral building blocks for pharmaceuticals. [9]Chiral metal complexes, such as those involving lanthanides, can be used to catalyze the reaction and produce the product with high enantioselectivity (up to 98% ee). [10]This involves coordinating both the ketone and the nitronate anion to a chiral metallic center, which directs the nucleophilic attack to one face of the carbonyl group.

Q3: What are the primary safety considerations for this reaction? A3:

  • Nitromethane: Nitromethane is flammable and can be explosive under certain conditions, especially in the presence of strong bases. Avoid strong, concentrated bases and handle with care.

  • Solvents: THF and ethyl acetate are flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.

  • Trifluoroacetophenone: This compound can be an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Influence of Reaction Parameters on Synthesis Outcome

The following table summarizes the causal relationships between key reaction parameters and the expected outcomes, providing a quick reference for optimization.

ParameterConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Base Strong (e.g., NaOH)LowerLowerPromotes rapid dehydration and potentially other side reactions. [6]
Mild (e.g., K₂CO₃)HigherHigherSufficiently basic to catalyze the reaction while minimizing elimination. [3]
Temperature High (>25 °C)LowerLowerFavors both the retro-Henry and dehydration pathways. [7]
Low (0 °C)HigherHigherSuppresses unwanted side reactions, favoring the desired product formation.
Reaction Time Too ShortLowerHighIncomplete conversion of starting material.
Too LongLowerLowerIncreased formation of the dehydration byproduct after full conversion.
Nitromethane Stoichiometric (1 eq)LowerN/AEquilibrium may not fully favor the product side.
Excess (2-3 eq)HigherN/APushes the reaction equilibrium towards the product (Le Châtelier's principle).
Troubleshooting Workflow

For a systematic approach to problem-solving, refer to the following workflow diagram.

G Start Reaction Problem Observed Problem What is the primary issue? Start->Problem NoReaction NoReaction Problem->NoReaction Low/No Conversion LowYield LowYield Problem->LowYield Low Yield Impure Impure Problem->Impure Impure Product CheckBase Is base anhydrous and active? NoReaction->CheckBase CheckRetro Is retro-Henry likely? (Check temp/time) LowYield->CheckRetro CheckDehydration Is yellow nitroalkene present? Impure->CheckDehydration CheckReagents Are reagents pure? CheckBase->CheckReagents Yes Solution_Base Solution: Use fresh anhydrous base. CheckBase->Solution_Base No CheckMixing Is stirring vigorous? CheckReagents->CheckMixing Yes Solution_Reagents Solution: Purify/distill reagents. CheckReagents->Solution_Reagents No Solution_Temp Solution: Allow to warm slowly to RT. CheckMixing->Solution_Temp Yes Solution_Mixing Solution: Improve agitation. CheckMixing->Solution_Mixing No CheckRetro->Impure No, suspect byproducts Solution_Retro Solution: - Keep temp at 0°C - Use excess nitromethane - Quench promptly CheckRetro->Solution_Retro Yes Solution_Dehydration Solution: - Lower temperature - Use milder base - Reduce reaction time CheckDehydration->Solution_Dehydration Yes Solution_Purify Solution: Purify via column chromatography. CheckDehydration->Solution_Purify No

Figure 3. A systematic workflow for troubleshooting the synthesis.
References
  • Frontiers. (n.d.). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. [Link]

  • Wikipedia. (2023). Henry reaction. In Wikipedia. [Link]

  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]

  • Milner, S. E., Moody, T. S., & Maguire, A. R. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. ChemCatChem, 4(5), 631-642. Almac. [Link]

  • Iseki, K., Oishi, S., Sasai, H., & Shibasaki, M. (1996). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 52(1), 71-84. [Link]

  • ResearchGate. (n.d.). Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. Request PDF. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal. [Link]

  • Tur, F., & Saá, J. M. (2007). Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to α-Trifluoromethyl-Substituted Quaternary Carbons. Organic Letters, 9(25), 5079–5082. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

Sources

stability of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Building Blocks. As a Senior Application Scientist, I have compiled this definitive guide to address the specific handling, stability, and troubleshooting of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5).

Due to its unique electronic properties, this molecule behaves very differently from standard aliphatic β-nitro alcohols. Understanding the fundamental thermodynamic forces at play will empower you to prevent unexpected degradation and optimize your synthetic workflows.

Part 1: The Causality of Instability – The Retro-Henry Phenomenon

The primary mechanism of degradation for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is the retro-Henry reaction (carbon-carbon bond cleavage).

To understand why this happens, we must look at the molecule's structural electronics. The Henry (nitroaldol) reaction is an inherently reversible equilibrium[1]. The presence of the highly electron-withdrawing trifluoromethyl (–CF


) group dramatically increases the acidity of the tertiary hydroxyl proton. When exposed to protic solvents (which stabilize ionic leaving groups via hydrogen bonding) or trace amounts of base, the hydroxyl group is easily deprotonated. The resulting alkoxide intermediate rapidly collapses, expelling the nitromethanide anion and reverting to the highly stable 2,2,2-trifluoroacetophenone and nitromethane[2].

RetroHenry A 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol C Alkoxide Intermediate (Deprotonation) A->C interacts with B Trace Base / Protic Solvent B->C promotes D C-C Bond Cleavage (Retro-Henry) C->D drives E 2,2,2-Trifluoroacetophenone + Nitromethane D->E yields

Mechanism of solvent-induced retro-Henry degradation.

Part 2: Solvent Compatibility Matrix

To prevent the retro-Henry pathway, the choice of solvent is critical. The table below summarizes the quantitative stability of the compound across different solvent classes, grounded in empirical laboratory data.

Solvent ClassSpecific SolventsEst. Stability (25°C, 24h)Causality / Mechanistic Interaction
Non-Polar Dichloromethane (DCM), Toluene, Hexanes>99% (Excellent)Lack of hydrogen bonding or ionizing capability prevents the formation of the alkoxide intermediate.
Polar Aprotic THF, Ethyl Acetate, Acetonitrile95-98% (Good)Generally stable, but trace basic impurities (e.g., amines in aging THF) can initiate slow retro-Henry cleavage.
Polar Protic Methanol, Ethanol, Water<70% (Poor)Hydrogen bonding heavily stabilizes the nitromethanide leaving group; trace basicity rapidly drives degradation[3].
Strongly Basic Pyridine, Et

N in any solvent
<10% (Critical Failure)Direct deprotonation of the tertiary alcohol completely drives the equilibrium toward the ketone[1].

Part 3: Troubleshooting Guide & FAQs

Q1: My product yield drops significantly during silica gel column chromatography. Why is this happening and how can I fix it? A1: While silica gel is generally considered slightly acidic, its massive surface area combined with polar eluents (like EtOAc/MeOH) creates a micro-environment that can facilitate the retro-Henry reaction. Furthermore, if the silica contains trace alkaline impurities from its manufacturing process, degradation accelerates rapidly.

  • The Fix: Switch to strictly non-polar eluent systems (e.g., Hexanes/EtOAc or Toluene/DCM). To self-validate the column's safety, pre-treat the silica by flushing it with an eluent containing 0.1% acetic acid. This ensures the hydroxyl group remains protonated, entirely suppressing alkoxide formation.

Q2: I dissolved the purified product in methanol-d4 for NMR analysis, but the spectrum shows massive peaks for 2,2,2-trifluoroacetophenone and nitromethane. Is my product impure? A2: Your product was likely pure before you dissolved it. You are observing in situ degradation. Methanol is a polar protic solvent that thermodynamically stabilizes the ionic transition state of the retro-Henry cleavage, shifting the equilibrium backward[3].

  • The Fix: Never store or analyze β-nitro alcohols bearing a –CF

    
     group in protic solvents. Always use CDCl
    
    
    
    , CD
    
    
    Cl
    
    
    , or C
    
    
    D
    
    
    for NMR acquisition.

Q3: How does temperature affect the stability of this compound during solvent evaporation? A3: The retro-Henry reaction is an endothermic fragmentation that is entropically favored (one molecule cleaving into two). Therefore, applying heat to solutions of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol drastically accelerates degradation, even in relatively safe solvents like THF or EtOAc.

  • The Fix: Maintain water bath temperatures strictly below 30°C during rotary evaporation. Compensate for the lower temperature by utilizing a stronger vacuum (e.g., <10 mbar).

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following isolation protocol incorporates chemical checkpoints that verify the structural integrity of the molecule at each stage.

Protocol: Safe Extraction and Isolation of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

  • Reaction Quenching: Upon completion of the synthesis, immediately quench the reaction mixture at 0°C using an excess of cold 0.1 M HCl or saturated aqueous NH

    
    Cl. Causality: This instantly neutralizes any basic catalysts, locking the molecule in its stable, protonated state.
    
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Causality: These non-polar/aprotic solvents partition the product away from water without promoting hydrogen-bond-mediated cleavage.

  • Washing (Critical Step): Wash the combined organic layers with Brine. Do NOT use saturated NaHCO

    
     . Causality: Even mild bases like bicarbonate can trigger surface-level retro-Henry cleavage at the biphasic interface.
    
  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter the drying agent.
  • Concentration: Concentrate the filtrate in vacuo keeping the water bath below 30°C.

  • Validation Checkpoint: Take a 1 mg aliquot of the resulting crude oil/solid, dissolve in CDCl

    
    , and run a quick 
    
    
    
    H NMR. The absence of a singlet at ~4.3 ppm (nitromethane) confirms the protocol successfully prevented retro-Henry degradation.

IsolationWorkflow Step1 1. Quench Reaction (0.1M HCl or NH4Cl) Step2 2. Extract (DCM or MTBE) Step1->Step2 Step3 3. Wash (Brine, strictly avoid NaHCO3) Step2->Step3 Step4 4. Dry (Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentrate (T < 30°C, in vacuo) Step4->Step5 Step6 Pure Stable Product Step5->Step6

Step-by-step workflow for the safe isolation of trifluoromethyl β-nitro alcohols.

Part 5: References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: PubMed Central (PMC) URL:[Link]

Sources

troubleshooting failed reactions with 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Henry (nitroaldol) reaction with trifluoromethyl ketones. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.

Core Reaction at a Glance

The synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is achieved via the Henry reaction, a base-catalyzed carbon-carbon bond formation between 2,2,2-trifluoroacetophenone and nitromethane.

Reaction Scheme:

While powerful, this reaction presents unique challenges due to the properties of the fluorinated ketone and the reversibility of the reaction.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material, or I've isolated almost no product. What's going wrong?

A: This is the most common issue and typically points to one of four areas: reaction equilibrium, catalyst/base inefficiency, reagent quality, or reaction conditions.

Probable Cause 1: Unfavorable Reaction Equilibrium (Retro-Henry Reaction)

The Henry reaction is reversible. The product, a β-nitro alcohol, can readily decompose back into the starting ketone and nitromethane, a process known as the retro-Henry or retro-nitroaldol reaction.[2][3] This is particularly problematic with ketones, where the equilibrium often favors the starting materials.[4]

Solutions:

  • Lower the Reaction Temperature: While this may slow the reaction rate, it often shifts the equilibrium towards the thermodynamically more stable product.

  • Use a Catalyst System Designed for Reversibility Control: Certain Lewis acid catalysts can stabilize the product alkoxide, disfavoring the retro-Henry pathway. Lanthanide triflates, for instance, have been successfully used for Henry reactions with trifluoromethyl ketones.[4][5]

  • Modify the Workup: Perform the aqueous workup at a low temperature (0-5 °C) and keep the pH neutral or slightly acidic to minimize base-catalyzed decomposition of the product.

Probable Cause 2: Ineffective Base or Catalyst

The reaction requires a base to deprotonate nitromethane, forming the nucleophilic nitronate anion. If the base is too weak, the reaction won't initiate. If it's too strong, it can promote side reactions.

Solutions:

  • Select an Appropriate Base: For many catalytic systems, a moderately strong, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is effective.[1] Avoid very strong bases like hydroxides or alkoxides in catalytic reactions unless specified, as they can lead to a high-energy, uncatalyzed background reaction or promote side reactions.[3]

  • Ensure Catalyst Activity: If using a metal-based catalyst, ensure it is pure and handled under appropriate conditions (e.g., an inert atmosphere if it's air-sensitive). Water can often deactivate Lewis acidic catalysts. Ensure all reagents and solvents are anhydrous.[6]

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose the cause of low yield.

G start Problem: Low/No Yield check_sm Verify Starting Material Purity (Ketone, Nitromethane, Solvent) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions Reagents OK cause_retro Hypothesis: Retro-Henry Dominates check_conditions->cause_retro Conditions Correct cause_base Hypothesis: Base/Catalyst Ineffective check_conditions->cause_base Conditions Correct solution_retro Solution: 1. Lower Temperature 2. Use Optimized Catalyst 3. Cold, Neutral Workup cause_retro->solution_retro solution_base Solution: 1. Use Anhydrous Solvent 2. Screen Different Bases 3. Check Catalyst Purity cause_base->solution_base

Caption: A workflow for troubleshooting low product yield.

Issue 2: Formation of a Major Side Product

Q: My NMR/TLC shows a significant byproduct that isn't my starting material or desired product. What is it and how do I prevent it?

A: The most likely side product in a Henry reaction is the dehydrated nitroalkene.

Probable Cause: Dehydration of the β-Nitro Alcohol

Under basic conditions or during a harsh workup, the desired alcohol product can eliminate water to form a conjugated nitroalkene (1,1,1-Trifluoro-3-nitro-2-phenylprop-1-ene).[2][7]

Reaction Scheme (Dehydration):

Solutions:

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC and quench the reaction once the starting ketone is consumed.

  • Use a Milder Base: Stronger bases are more likely to promote elimination.

  • Controlled Workup: As mentioned previously, a cold, neutral, or slightly acidic workup can prevent elimination by protonating the intermediate alkoxide quickly and neutralizing the base catalyst.[8]

  • Catalyst Choice: Some catalytic systems are inherently more prone to causing dehydration. If this is a persistent issue, screening different catalysts may be necessary.[2]

Issue 3: Reaction Stalls or is Incomplete

Q: The reaction starts, but it stops before the ketone is fully consumed. Why?

A: A stalled reaction often points to catalyst inhibition or degradation.

Probable Cause: Catalyst Inhibition or Degradation
  • Water: Trace amounts of water can hydrolyze and deactivate many Lewis acid catalysts.[6]

  • Impurities in Starting Materials: The commercial 2,2,2-trifluoroacetophenone may contain acidic impurities (e.g., benzoic acid derivatives) that can neutralize the base or poison the catalyst. Nitromethane can also contain acidic impurities.

  • Product Inhibition: In some systems, the product itself can coordinate to the catalyst more strongly than the starting materials, leading to product inhibition and a stalled reaction.

Solutions:

  • Ensure Anhydrous Conditions: Dry solvents rigorously (e.g., using molecular sieves or distillation). Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Purify Reagents: Purify the 2,2,2-trifluoroacetophenone by distillation or column chromatography if impurities are suspected.

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition issues.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethyl ketones difficult substrates for the Henry reaction?

A1: The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. However, this same group can destabilize the resulting tertiary alkoxide intermediate, which can make the initial addition step less favorable and the reverse reaction (retro-Henry) more facile.[4]

Q2: What is a good starting point for reaction conditions?

A2: A good starting point is to use a well-established catalytic system from the literature. For example, a system employing a chiral lanthanum(III) triflate complex has been reported to be effective, yielding the product in high yield.[5][9] A general, non-asymmetric approach could involve a simple base like triethylamine in a solvent like THF at room temperature, but this may require significant optimization.[10]

Q3: How do I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate). The ketone starting material is less polar and will have a higher Rf value. The alcohol product is more polar and will have a lower Rf. The appearance of a new, lower spot and the disappearance of the starting material spot indicates reaction progress.

Q4: My product appears to be an oil, but the literature reports a solid. What should I do?

A4: The product, 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, can sometimes be slow to crystallize, especially if minor impurities are present. Try scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a previously obtained crystal, or triturating the oil with a non-polar solvent like cold hexanes to induce crystallization.

Experimental Protocols

Table 1: Recommended Reaction Parameters (Literature-Derived)
ParameterRecommendationRationale & CommentsSource(s)
Catalyst Chiral Lanthanum(III) Triflate complexesShown to be highly effective for asymmetric Henry reactions of trifluoromethyl ketones.[4][5]
Copper(II)-bis(oxazoline) complexesAnother class of widely used catalysts for asymmetric Henry reactions.[2][11]
Base Diisopropylethylamine (DIPEA) or similar non-nucleophilic amineSufficiently basic to deprotonate nitromethane without promoting significant side reactions.[1]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)Aprotic solvents are standard. Must be anhydrous.[12]
Temperature -20 °C to Room TemperatureLower temperatures often improve yield by disfavoring the retro-Henry reaction.[13]
Atmosphere Nitrogen or ArgonCrucial for preventing moisture from inhibiting Lewis acid catalysts.[6]
General Protocol for the Henry Reaction

This is a representative procedure and should be adapted based on the specific catalyst system chosen.

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 5-10 mol%).

  • Add anhydrous solvent (e.g., THF, 0.2 M concentration relative to the ketone).

  • Add 2,2,2-trifluoroacetophenone (1.0 eq).

  • Add the base (e.g., DIPEA, 1.1 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) with a cooling bath.

  • Add nitromethane (2.0-5.0 eq) dropwise via syringe. Using an excess of nitromethane can help drive the reaction equilibrium toward the product.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Overview

The diagram below illustrates the key steps in the base-catalyzed Henry reaction, including the problematic retro-Henry pathway.

G cluster_main Henry Reaction Pathway cluster_retro Retro-Henry Pathway R1 Nitromethane (CH3NO2) Nuc Nitronate Anion (⁻CH2NO2) R1->Nuc + Base (B) Base Base (B) Alkoxide Product Alkoxide Nuc->Alkoxide + Ketone Ketone Trifluoroacetophenone Product β-Nitro Alcohol Product Alkoxide->Product + H-B⁺ Alkoxide_retro Product Alkoxide Alkoxide->Alkoxide_retro Equilibrium Ketone_retro Trifluoroacetophenone Alkoxide_retro->Ketone_retro Reversible Decomposition Nuc_retro Nitronate Anion (⁻CH2NO2)

Caption: Mechanism of the Henry reaction and its reversibility.

References

  • PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Tur, F., & Saá, J. M. (2007). Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to α-Trifluoromethyl-Substituted Quaternary Carbons. Organic Letters, 9(24), 5079–5082.
  • Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
  • MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(22), 5075.
  • Tur, F., & Saá, J. M. (2007). Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to Alpha-Trifluoromethyl-Substituted Quaternary Carbons. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Preprints.org. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Nitropropanol Homologues. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. Retrieved from [Link]

  • ACS Publications. (2007). Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to α-Trifluoromethyl-Substituted Quaternary Carbons. Organic Letters. Retrieved from [Link]

  • MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules. Retrieved from [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. Retrieved from [Link]

  • R Discovery. (2008). ChemInform Abstract: Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to α‐Trifluoromethyl‐Substituted Quaternary Carbons. ChemInform. Retrieved from [Link]

  • University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

  • MDPI Encyclopedia. (2022). Nitroaldol Reaction. Retrieved from [Link]

  • YouTube. (2022). Henry Reaction. Professor Dave Explains. Retrieved from [Link]

  • CDC. (n.d.). Criteria for a Recommended Standard... Occupational Exposure to Decomposition Products of Fluorocarbon Polymers. Retrieved from [Link]

  • Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective organocatalyzed Henry reaction with fluoromethyl ketones. Retrieved from [Link]

Sources

degradation pathways of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, analysis, and storage of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol .

As a highly functionalized fluorinated building block, this compound is critical in the development of APIs and chiral ligands. However, the unique electronic properties imparted by the trifluoromethyl (-CF_{3}) group make the


-nitro alcohol motif highly sensitive to its chemical environment. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative insights to ensure the integrity of your experimental workflows.

Mechanistic Overview of Degradation Pathways

The stability of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is governed by the delicate thermodynamic balance of the nitroaldol (Henry) reaction. The strong electron-withdrawing nature of the -CF_{3} group polarizes the adjacent C-C bond, making the molecule susceptible to two primary degradation routes:

Degradation Parent 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol RetroHenry Retro-Henry Cleavage (Base-Catalyzed) Parent->RetroHenry pH > 7.0 / Protic Solvents Dehydration Dehydration (Acid/Thermal-Catalyzed) Parent->Dehydration H+ / Heat (>40°C) Ketone 2,2,2-Trifluoroacetophenone RetroHenry->Ketone Nitromethane Nitromethane RetroHenry->Nitromethane Nitroalkene 3,3,3-Trifluoro-1-nitro- 2-phenylprop-1-ene Dehydration->Nitroalkene - H2O

Degradation pathways of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol via Retro-Henry and Dehydration.

Troubleshooting Guide & FAQs

Q1: Why do I observe a significant loss of assay and enantiomeric excess (ee) after an aqueous workup? A1: You are likely observing a base-catalyzed Retro-Henry Cleavage . The reversibility of the nitroaldol reaction often greatly affects reaction efficiency and enantioselectivity[2.6]. Even mild bases (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or residual amines) deprotonate the tertiary hydroxyl group. The -CF{3} group stabilizes the resulting leaving group (2,2,2-trifluoroacetophenone), driving the equilibrium backward. To achieve satisfactory enantioselectivity, the racemization of the product induced by the retro-Henry process must be suppressed by strictly controlling the pH and temperature during workup[2.5].

Q2: During concentration on a rotary evaporator, my colorless oil turned yellow and showed a new UV-active peak on HPLC. What happened? A2: This indicates Dehydration . One common side reaction is the intramolecular dehydration of a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitro alcohol to generate the highly conjugated nitroalkene[2.1]. While the -CF{3} group generally hinders carbocation formation, elevated temperatures (above 40°C) or trace acidic residues will force the elimination of water to form 3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene.

Q3: How should I store the purified compound to ensure long-term stability? A3: The synthesis of trifluoromethyl-substituted tertiary alcohols requires careful control of conditions to maintain stable complexes that can be stored without deterioration[1.7]. Store the compound neat (or in an aprotic solvent like MTBE), in acid-washed amber glassware, under an inert argon atmosphere at -20°C.

Quantitative Degradation Profile

Use the following table to identify degradants during your in-process controls (IPC) and implement the correct mitigation strategies.

DegradantMechanismPrimary TriggerRelative Retention Time (RRT)*Mitigation Strategy
2,2,2-Trifluoroacetophenone Retro-Henry CleavagepH > 7.0, Protic Solvents0.65Acidic quench (pH 3-4), avoid amine bases.
Nitromethane Retro-Henry CleavagepH > 7.0, Protic Solvents0.15Acidic quench, maintain low-temperature storage.
3,3,3-Trifluoro-1-nitro-2-phenylprop-1-ene DehydrationHeat (>40°C), Strong Acids1.45Evaporate at < 30°C, avoid prolonged acid exposure.

*RRT is based on a standard Reverse-Phase C18 gradient (Water/MeCN with 0.1% TFA).

Self-Validating Experimental Protocols

To ensure that your analytical data reflects the true state of your reactor and is not an artifact of sample preparation, follow these field-proven protocols.

Protocol 1: Stability-Indicating HPLC Workflow

Causality Check: Standard diluents (like pure Methanol) can induce on-column retro-Henry cleavage due to the basicity of the glass vial or trace impurities. This protocol uses an acidic diluent to "freeze" the equilibrium.

  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water containing exactly 0.1% Trifluoroacetic acid (TFA) . The low pH protonates any trace alkoxides, completely halting the retro-Henry pathway.

  • Sample Preparation: Accurately weigh 5 mg of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol into a 10 mL volumetric flask. Dissolve and make up to volume using the acidic diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability: Inject a mixed standard containing the parent compound and 2,2,2-trifluoroacetophenone. Ensure resolution (

    
    ) > 2.0. If the ketone peak grows over sequential injections, verify the pH of your diluent.
    
Protocol 2: Controlled Reaction Quench and Isolation

Causality Check: Quenching a Henry reaction with water or brine often leaves the aqueous layer slightly basic, leading to massive product loss during extraction.

  • Pre-cooling: Cool the crude reaction mixture to 0°C to 5°C using an ice bath.

  • Biphasic Quench: Add cold Ethyl Acetate (10 volumes), followed immediately by a pre-chilled solution of 1M

    
      (Sodium bisulfate) until the aqueous layer reaches a stable pH of 3.0 to 4.0. Do not use HCl, as strong mineral acids can trigger premature dehydration.
    
  • Extraction: Separate the layers. Wash the organic layer once with brine (pH adjusted to 4.0 with citric acid).

  • Temperature-Controlled Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate on a rotary evaporator with the water bath set strictly below 30°C . Apply high vacuum to remove residual solvents rather than increasing the heat.
    

References

  • Recent progress in copper catalyzed asymmetric Henry reaction Source: rhhz.net URL:[Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: PMC (National Institutes of Health) URL:[Link]

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of analytical methodologies for the definitive structural confirmation of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol derivatives. These β-nitro alcohols, typically synthesized via the Henry (nitroaldol) reaction, are valuable intermediates in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl and nitro functional groups.[1][2][3][4] Ambiguous structural assignment can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is imperative.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights to ensure that every protocol is a self-validating system. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy, supported by detailed experimental protocols and comparative data.

Pillar 1: The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For trifluorinated nitro alcohols, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework.[5]

¹H and ¹³C NMR: Mapping the Carbon-Proton Skeleton
  • ¹H NMR provides information on the electronic environment of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. In a typical 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol derivative, one expects to see distinct signals for the aromatic protons on the phenyl ring, diastereotopic protons of the CH₂ group adjacent to the nitro function, and a characteristic signal for the hydroxyl proton.

  • ¹³C NMR reveals the number of unique carbon environments. Key signals include the quaternary carbon bearing the -CF₃ and -OH groups (which will appear as a quartet in proton-coupled spectra due to coupling with fluorine), the carbon of the CH₂NO₂ group, and the aromatic carbons.

¹⁹F NMR: The Fluorine-Specific Probe

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds.[6] It offers a wide chemical shift range, minimizing signal overlap. For the target derivatives, a single, sharp signal corresponding to the -CF₃ group is expected, providing unambiguous confirmation of its presence.[5][7] The chemical shift of this signal can also offer subtle clues about the electronic environment of the molecule.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) provide the instructions for assembly.

  • COSY establishes proton-proton coupling networks, for instance, confirming the relationship between the diastereotopic CH₂ protons.

  • HSQC correlates directly bonded proton and carbon atoms.

  • HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the phenyl ring to the propanol backbone and confirming the positions of the quaternary carbon and the CH₂NO₂ group.

Pillar 2: Definitive Mass and Compositional Analysis

Mass Spectrometry (MS): Beyond Molecular Weight

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized derivative. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, distinguishing the target compound from potential isomers or byproducts.

The fragmentation pattern observed in tandem MS (MS/MS) offers further structural validation. For these molecules, characteristic fragmentation pathways include:

  • Loss of the nitro group: A neutral loss of 46 Da (-NO₂) is a common and diagnostic fragmentation.[8]

  • Loss of water: Dehydration can occur, leading to a loss of 18 Da (-H₂O).

  • Cleavage of the C-C backbone: Fragmentation of the propanol chain can also be observed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence of strong, characteristic absorption bands provides corroborating evidence for the proposed structure.[9]

  • -OH stretch: A broad band typically in the range of 3200-3600 cm⁻¹.

  • -NO₂ stretch: Two strong bands, an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1350-1370 cm⁻¹.

  • C-F stretch: Strong, often complex absorptions in the 1100-1250 cm⁻¹ region.[10]

Pillar 3: The Gold Standard - Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[11][12] It provides the precise three-dimensional coordinates of every atom in the molecule, confirming not only connectivity but also stereochemistry and conformation.

Causality Behind the Method: The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically transformed into an electron density map, from which the atomic positions can be determined.[13]

Challenges and Alternatives: The primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[14][15] For liquid or non-crystalline samples, this method is not applicable. In such cases, the combination of high-field NMR and HRMS becomes the primary means of structural confirmation.

Comparative Analysis of Key Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C, 2D NMR Connectivity, stereochemistry, solution-state conformationProvides detailed structural map; non-destructiveRequires soluble sample; can be complex to interpret
¹⁹F NMR Presence and environment of fluorine atomsHighly sensitive, clean spectra, wide chemical shift rangeProvides limited information on the overall structure alone
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity, requires minimal sampleIsomers may not be distinguishable; can be destructive
X-ray Crystallography Absolute 3D structure, stereochemistry, packingUnambiguous structural determinationRequires a high-quality single crystal; provides solid-state data only
IR Spectroscopy Presence of key functional groupsFast, simple, inexpensiveProvides limited structural detail; not quantitative

Experimental Workflows & Protocols

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow, emphasizing the self-validating nature of employing multiple techniques.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 In-Depth Structural Elucidation cluster_3 Absolute Structure Confirmation Synthesis Henry Reaction: Trifluoromethyl Ketone + Nitromethane Derivative Purification Column Chromatography Synthesis->Purification IR IR Spectroscopy (Confirm Functional Groups) Purification->IR MS Low-Res MS (Confirm MW) Purification->MS NMR NMR Suite: ¹H, ¹³C, ¹⁹F, COSY, HSQC/HMBC IR->NMR HRMS High-Res MS (Confirm Formula) MS->HRMS Xray X-ray Crystallography (If crystal obtained) NMR->Xray Attempt Crystallization Final Confirmed Structure NMR->Final If no crystal HRMS->Final Xray->Final Definitive

Caption: Logical workflow for the synthesis and structural confirmation of target derivatives.

Protocol 1: Synthesis via Henry Reaction

Causality: The Henry reaction is a classic C-C bond-forming reaction that creates a β-nitro alcohol from a carbonyl compound and a nitroalkane.[1][16] The use of a mild base is crucial to deprotonate the nitroalkane, forming the nucleophilic nitronate anion, without promoting side reactions.

  • Reactant Preparation: To a solution of the substituted 2,2,2-trifluoroacetophenone (1.0 eq) in isopropanol (0.2 M), add nitromethane (1.5 eq).

  • Initiation: Add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol derivative.

Protocol 2: NMR Sample Preparation and Acquisition

Causality: Deuterated solvents are used to avoid large solvent signals in ¹H NMR. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for moderately polar organic compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

  • ¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024) are typically required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard may be used.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. These experiments will require longer acquisition times.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like alcohols, often yielding the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation, which is ideal for accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive or negative ion mode using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Use the instrument software to calculate the molecular formula for the observed accurate mass of the molecular ion.

Protocol 4: Single-Crystal X-ray Diffraction

Causality: Data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Crystal Growth: Grow single crystals by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvent systems include hexane/ethyl acetate or dichloromethane/pentane.

  • Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen gas (100 K). Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.[13]

Visualizing Structural Connectivity

The following diagram illustrates the key HMBC correlations used to piece together the molecular backbone.

Caption: Key HMBC correlations for structural assembly.

By systematically applying this multi-technique, self-validating approach, researchers can achieve unambiguous structural confirmation of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol derivatives, ensuring the integrity and reliability of their scientific findings.

References

  • ResearchGate. X-ray crystal structures of liquid phenylpropanol derivatives obtained... Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC. Available from: [Link]

  • National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Available from: [Link]

  • Wikipedia. Henry reaction. Available from: [Link]

  • MDPI. Structural Aspects of Pt(η3–P1C2X1C2P2)(Y) Derivative Types. Available from: [Link]

  • PubChem. 1,1,1-Trifluoro-3-phenyl-2-propanone. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Available from: [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... Available from: [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available from: [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available from: [Link]

  • Indian Academy of Sciences. nmr and ir studies of i, 1, 1 trifluoroacetone in proton donor solvents. Available from: [Link]

  • ResearchGate. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst | Request PDF. Available from: [Link]

  • HELDA - University of Helsinki. Enhanced detection of aromatic oxidation products using NO3 chemical ionization mass spectrometry with limited nitric acid. Available from: [Link]

  • IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Available from: [Link]

  • Russian Journal of General Chemistry. Original Russian Text © Ya.A. Vereshchagina, AZ Alimova, DV Chachkov, EA Ishmaeva, EK Slobodchikova, VM Berestovitskaya, 2014, published in. Available from: [Link]

  • MDPI. Nitroaldol Reaction | Encyclopedia. Available from: [Link]

  • Max-Planck-Gesellschaft. X-Ray Crystallography. Available from: [Link]

  • National Institutes of Health (NIH). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC. Available from: [Link]

  • Atmospheric Measurement Techniques. Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry. Available from: [Link]

  • YouTube. Henry Reaction. Available from: [Link]

  • YouTube. NMR Spectroscopy of N, P and F - atoms (CHE). Available from: [Link]

  • MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Available from: [Link]

Sources

Comparative Biological Activity and Pharmacological Profiling of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing a drug candidate’s pharmacokinetic and pharmacodynamic profile. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5) is a prominent


-nitro-

-trifluoromethyl tertiary alcohol. While the compound itself often serves as a pro-drug or an advanced synthetic intermediate, its core structural motif is a critical pharmacophore in the development of TRPM8 channel agonists [2] and Janus kinase (JAK) inhibitors [1].

This guide objectively compares the biological activity, physicochemical properties, and experimental handling of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol against its non-fluorinated analogue, 1-nitro-2-phenylpropan-2-ol , providing actionable insights and self-validating protocols for drug development professionals.

Structural & Physicochemical Comparison: The "Fluorine Effect"

Replacing a standard methyl group (-CH₃) with a trifluoromethyl group (-CF₃) at the alpha position of a tertiary alcohol fundamentally alters the molecule's interaction with biological systems. The table below summarizes the comparative performance metrics.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiling
Property1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (Fluorinated)1-nitro-2-phenylpropan-2-ol (Non-Fluorinated Analogue)Pharmacological Impact
Alpha-Substituent -CF₃-CH₃Dictates the steric bulk and electronic environment of the binding interface.
Hydroxyl pKa ~9.5 - 10.5~13.5 - 14.5The electron-withdrawing -CF₃ group significantly increases the acidity of the -OH, transforming it into a potent hydrogen-bond donor for target engagement.
Lipophilicity (LogP) Higher (~2.5)Lower (~1.5)Enhanced lipophilicity improves membrane permeability and partitioning into hydrophobic protein pockets (e.g., TRPM8, JAK3).
Metabolic Stability Prolonged (HLM T

> 60 min)
Short (HLM T

< 30 min)
The robust C-F bonds block Cytochrome P450-mediated oxidation at the alpha-carbon, preventing rapid clearance.

Causality Insight: The enhanced biological activity of the fluorinated compound is not merely due to steric bulk. The strong inductive electron-withdrawing effect of the -CF₃ group polarizes the adjacent hydroxyl bond. This enables the tertiary alcohol to form exceptionally strong hydrogen bonds with kinase hinge regions or ion channel allosteric sites, an interaction the non-fluorinated analogue is too weakly polarized to achieve [3].

Mechanistic Role in Biological Systems (Pharmacodynamics)

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is primarily utilized following the reduction of its nitro group to a primary amine. The resulting


-amino-

-trifluoromethyl alcohol is coupled to form substituted cyclohexanecarboxamides, which act as highly potent activators of the TRPM8 receptor [2]. TRPM8 is the primary molecular transducer of cold somatosensation, and its targeted activation is a novel therapeutic avenue for treating oropharyngeal dysphagia and chronic cough.

TRPM8_Pathway A CF3-Amine Derivative (Agonist) B TRPM8 Receptor Activation A->B Binds Pocket C Ca2+ / Na+ Influx B->C Channel Opens D Membrane Depolarization C->D E Action Potential Firing (Sensory Nerve) D->E Signal Transduction

TRPM8 receptor activation pathway triggered by CF3-amine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that researchers can definitively confirm success at each stage of the drug development pipeline.

Protocol 1: Synthesis & Reduction to the Bioactive Amine

The biological utility of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol relies heavily on its successful reduction to 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol without defluorination.

  • Solubilization: Dissolve 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (646 mg) in methanol (0.27 M).

    • Causality: Methanol is chosen because it fully solubilizes the fluorinated intermediate while possessing high gas solubility, allowing optimal hydrogen gas diffusion to the catalyst surface.

  • Catalysis: Add Palladium on Carbon (Pd/C, 0.08 eq). Purge the reaction vessel with inert gas, then place it under a hydrogen atmosphere. Stir at room temperature for 8 hours [2].

  • Termination: Filter the solution through Whatman GF/F filter paper and rinse with methanol.

  • Self-Validation (NMR): Concentrate the filtrate under vacuum. To validate the success of the reduction, perform a

    
    H-NMR analysis. The protocol is considered successful only if the characteristic multiplet of the alpha-protons adjacent to the nitro group has completely disappeared, replaced by an upfield shift and a new broad singlet corresponding to the primary amine (-NH₂).
    
Protocol 2: Comparative In Vitro Microsomal Stability Assay

To empirically prove the metabolic superiority of the -CF₃ group over the -CH₃ analogue, a Human Liver Microsome (HLM) stability assay is required.

  • Incubation: Incubate 1

    
    M of the fluorinated compound and the non-fluorinated analogue in separate vials containing pooled HLMs (0.5 mg/mL protein) and a phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Without it, oxidative metabolism cannot occur, serving as a negative control.

  • Sampling & Quenching: Extract 50

    
    L aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
  • Self-Validation (LC-MS/MS): Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS. The assay is validated by tracking the depletion of the parent compound. The -CF₃ compound should exhibit >80% parent remaining at 60 minutes, while the -CH₃ analogue will show rapid exponential decay.

Stability_Assay A Incubate Compound with HLM & NADPH B Aliquots at 0, 15, 30, 60 min A->B C Quench with Cold Acetonitrile B->C D Centrifuge & Extract Supernatant C->D E LC-MS/MS Analysis (Parent Depletion) D->E

Step-by-step workflow for the in vitro microsomal stability assay.

Conclusion

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is vastly superior to its non-fluorinated counterparts when utilized as a building block for biologically active agents. The strategic placement of the trifluoromethyl group directly adjacent to the tertiary alcohol modulates the pKa, enhances hydrogen bonding, and sterically shields the molecule from enzymatic degradation. These properties make it an indispensable synthon for developing next-generation TRPM8 agonists and kinase inhibitors.

References

  • "Substituted cyclohexanecarboxamides, their preparation and their therapeutic application." World Intellectual Property Organization, WO2022133027A1, 2022.
  • "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, PubMed (NIH), 2019. Available at:[Link]

Application Guide: Validating the Mechanism of Action of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (TFNP) in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this comprehensive guide to validating the mechanism of action (MoA) of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (TFNP) . While traditionally utilized as a versatile fluorinated building block synthesized via the Henry reaction ()[1], modern fragment-based drug discovery (FBDD) paradigms have repositioned TFNP as a highly potent pharmacophore module. Its unique stereoelectronic profile makes it an ideal fragment for targeting and modulating the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel ()[2]. This guide objectively compares TFNP against non-fluorinated alternatives and provides self-validating experimental protocols to rigorously confirm its MoA.

Mechanism of Action: The Stereoelectronic Advantage

The MoA of TFNP centers on its ability to act as a highly specific binding fragment within the voltage-sensing domain of TRPM8. Its efficacy is driven by three causal structural features:

  • Trifluoromethyl (

    
    ) Group:  Enhances local lipophilicity and metabolic stability. More importantly, it engages in orthogonal multipolar interactions with basic residues in the binding pocket, displacing high-energy water molecules (an entropically driven process).
    
  • Tertiary Alcohol: Functions as a critical hydrogen-bond donor/acceptor, anchoring the fragment to the receptor backbone.

  • Phenyl Ring: Participates in strong

    
     stacking with aromatic residues (e.g., Tyr745 in TRPM8).
    

When TFNP (or its direct derivatives) binds to TRPM8, it stabilizes the open conformation of the channel. This provokes the intracellular entry of calcium (


) and sodium (

), leading to membrane depolarization and the triggering of action potentials in sensory neurons[2].

TRPM8_Pathway TFNP TFNP Fragment (Ligand) TRPM8 TRPM8 Ion Channel (Receptor) TFNP->TRPM8 Binding IonInflux Ca2+ / Na+ Influx TRPM8->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization Cation Accumulation ActionPotential Action Potential Firing Depolarization->ActionPotential Threshold Reached

Mechanism of action: TFNP fragment binding to TRPM8, triggering ion influx and action potentials.

Performance Comparison: TFNP vs. Alternatives

To validate the specific efficacy of TFNP, it is crucial to compare its performance metrics against structurally similar but chemically distinct fragments.

  • Alternative A: 1-Nitro-2-phenylpropan-2-ol (Non-fluorinated analog).

  • Alternative B: 1,1,1-Trifluoro-3-nitropropan-2-ol (Des-phenyl analog).

Table 1: Pharmacodynamic and Physicochemical Comparison
ParameterTFNP (Target Fragment)Alt A (Non-fluorinated)Alt B (Des-phenyl)
TRPM8 Binding Affinity (

)
4.2

M
45.8

M
>100

M
LogP (Lipophilicity) 2.81.51.1
Metabolic Stability (

)
>120 min45 min85 min
Primary Interactions H-bond,

, Halogen
H-bond,

H-bond, Halogen

Causality Analysis: The experimental data clearly demonstrates that the


 group in TFNP drastically improves binding affinity (a ~10-fold increase over Alt A). This is caused by the "fluorine effect," where the bulky, electron-dense 

group locks the molecule into a bioactive conformation and shields the adjacent tertiary alcohol from rapid metabolic degradation. Furthermore, the complete loss of affinity in Alt B confirms that the phenyl ring's

stacking is a non-negotiable requirement for target engagement.

Experimental Protocols for MoA Validation

To ensure scientific integrity, the following self-validating workflows must be employed. These protocols are designed to confirm both the thermodynamic binding properties and the functional cellular consequences of TFNP ().

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Expert Insight: ITC is the only technique that directly measures the thermodynamic driving forces (enthalpy and entropy) of binding. This allows us to definitively prove that the


 group's displacement of water (an entropically driven process) is responsible for TFNP's superior affinity.
  • Protein Preparation: Express and purify the TRPM8 voltage-sensing domain in E. coli. Dialyze extensively against ITC buffer (20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).

  • Ligand Preparation: Dissolve TFNP in 100% DMSO to a 100 mM stock, then dilute into ITC buffer to a final concentration of 500

    
    M. Ensure the final DMSO concentration matches the protein cell exactly (typically 0.5%) to prevent baseline artifacts.
    
  • Titration Execution: Load 50

    
    M TRPM8 into the sample cell. Inject TFNP in 2 
    
    
    
    L aliquots at 150-second intervals at 25°C.
  • Self-Validation Step: Perform a control titration of TFNP into the buffer alone. Subtract these heats of dilution from the raw data before fitting the resulting isotherm to a one-site binding model.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Expert Insight: Physical binding does not guarantee functional agonism. Patch-clamp electrophysiology provides real-time, high-resolution validation of ion channel activation.

  • Cell Culture: Seed HEK293T cells stably expressing human TRPM8 onto glass coverslips.

  • Recording Setup: Use a borosilicate glass pipette (resistance 3-5 M

    
    ) filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).
    
  • Perfusion: Continuously perfuse cells with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, pH 7.4).
  • Compound Application: Apply 10

    
    M TFNP via a rapid gravity-fed perfusion system. Record inward currents at a holding potential of -60 mV.
    
  • Self-Validation Step (Crucial): Co-apply TFNP with AMTB (a known TRPM8 antagonist). A complete block of the TFNP-induced current proves the MoA is strictly receptor-mediated, ruling out non-specific membrane destabilization caused by the lipophilic

    
     group.
    

Experimental_Workflow Prep Prepare TFNP & TRPM8 ITC ITC Binding Assay (Thermodynamics) Prep->ITC PatchClamp Patch-Clamp (Functional Assay) Prep->PatchClamp Data MoA Validated ITC->Data Kd & ΔH Control Antagonist Control (Specificity) PatchClamp->Control Agonist Current Control->Data Current Blocked

Self-validating experimental workflow combining thermodynamic binding and functional cellular assays.

Authoritative Grounding & Synthesis

The strategic value of TFNP extends well beyond initial fragment screening. Because TFNP can be synthesized at scale via a highly efficient, catalyst-free Henry reaction in an environmentally benign tap water medium ()[1], it is highly accessible for downstream development.

Once the MoA is validated at the fragment stage, the nitro group of TFNP can be reduced via palladium on charcoal (


) under a hydrogen atmosphere to yield 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol[2]. This amino-alcohol is the direct precursor to highly potent substituted cyclohexanecarboxamides used therapeutically for conditions like oropharyngeal dysphagia and chronic cough ()[2]. Validating the MoA early ensures that subsequent lead optimization is driven by high-fidelity, causal structural data.

References

  • WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application Source: Google Patents URL

Sources

cross-referencing experimental data for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Experimental Guide: Synthesis and Application of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Executive Summary & Mechanistic Rationale

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a highly versatile fluorinated β-nitro alcohol. It serves as a critical building block in drug development, particularly for synthesizing β-amino-α-trifluoromethyl alcohols—structural motifs known to significantly enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs).

The synthesis of this compound relies on the between 2,2,2-trifluoroacetophenone and nitromethane[1]. Because the strongly electron-withdrawing trifluoromethyl group highly activates the ketone, the reaction is thermodynamically favorable but prone to side reactions under harsh basic conditions. To optimize yield and purity, modern synthetic methodologies have diverged into two specialized pathways: Catalyst-Free Green Synthesis and Asymmetric Catalytic Synthesis .

Causality in Experimental Design: Comparing Methodologies

Method A: Catalyst-Free Green Synthesis (Tap Water) Traditionally, the Henry reaction requires a base (e.g., Et₃N or NaOH) to deprotonate nitromethane (pKa ~10)[2]. However, demonstrate that tap water alone can promote this reaction without any external catalyst[3].

  • Causality: The extensive hydrogen-bonding network of water stabilizes the transition state during the enolization of nitromethane[4]. Furthermore, the hydrophobic effect forces the organic substrates (trifluoroacetophenone and nitromethane) into concentrated micro-droplets. This biphasic concentration accelerates the reaction rate while eliminating the need for toxic bases, thereby minimizing industrial wastewater[5].

Method B: Asymmetric Catalysis (La(III)-BINOL Complex) For pharmaceutical applications, enantiomeric purity is often mandatory. The asymmetric Henry reaction utilizes a chiral monometallic Lanthanum(III) triflate complex with BINOL-derived ligands to achieve this[6].

  • Causality: The strong Lewis acidic La(III) center coordinates to the highly electrophilic carbonyl oxygen of the trifluoromethyl ketone, further activating it[6]. Simultaneously, the bulky chiral BINOL ligand creates a sterically restricted, stereodefined pocket. This blocks one prochiral face of the ketone, directing the incoming nitronate nucleophile to attack exclusively from the open face, thereby yielding the product with exceptional enantiomeric excess (ee).

Experimental Data Comparison

ParameterMethod A: Catalyst-Free (Green)Method B: Asymmetric Catalysis
Catalyst None[(Δ,S,S,S)-Binolam]₃·La(OTf)₃ (10 mol%)
Solvent Tap WaterTHF
Temperature Room Temperature (20–25 °C)-20 °C
Reaction Time 8 hours48 hours
Nitromethane Eq. 2.5 to 5.0 equivalents10.0 equivalents
Yield 90% - 96%93%
Enantiomeric Excess 0% (Racemic)98%
Environmental Impact Very Low (Aqueous, no toxic waste)Moderate (Requires organic solvents and metals)
Primary Use Case Bulk synthesis of racemic building blocksAPI development requiring chiral purity

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Catalyst-Free Synthesis in Tap Water

  • Preparation: To a 10 mL round-bottom flask, add 2,2,2-trifluoroacetophenone (0.5 mmol, 87 mg) and nitromethane (2.5 mmol, 135 µL)[7].

  • Solvent Addition: Add 2.0 mL of standard tap water to the mixture. No inert atmosphere is required.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C) for 8 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic droplets and the aqueous phase, driving the reaction forward.

  • Self-Validation & Extraction: The reaction is self-validating via TLC (hexane/EtOAc); complete consumption of the highly UV-active trifluoroacetophenone confirms the endpoint. Once complete, extract the mixture with ethyl acetate (3 × 5 mL). The aqueous layer can be recovered and recycled for subsequent runs[5].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford racemic 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol as an oily liquid.

Protocol B: Enantioselective Synthesis using La(III) Catalyst

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve La(OTf)₃ (0.05 mmol) and the chiral BINOL ligand (0.05 mmol) in anhydrous THF (1.0 mL). Stir for 1 hour at room temperature to form the active complex.

  • Substrate Addition: Cool the solution to -20 °C. Add 2,2,2-trifluoroacetophenone (0.5 mmol).

  • Nucleophile Addition: Slowly add nitromethane (5.0 mmol) dropwise. Causality: Dropwise addition prevents localized exothermic heating, which would degrade the stereochemical control of the catalyst.

  • Reaction: Maintain stirring at -20 °C for 48 hours. The low temperature is essential to maximize the energy difference between the diastereomeric transition states, ensuring high ee[6].

  • Self-Validation & Purification: Quench the reaction with aqueous NH₄Cl, extract with dichloromethane, dry, and concentrate. The protocol's success is self-validated post-purification via chiral HPLC; a baseline separation of the enantiomers confirms the efficacy of the chiral pocket.

Mechanistic Workflow Diagram

G SM Starting Materials: 2,2,2-Trifluoroacetophenone + Nitromethane R1 Method A: Catalyst-Free Tap Water, Room Temp SM->R1 Green Chemistry R2 Method B: Asymmetric Catalysis La(III)-BINOL Complex, THF SM->R2 Stereoselective P1 Racemic Product: 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol (Yield: >90%, ee: 0%) R1->P1 P2 Enantioenriched Product: (S)- or (R)- Isomer (Yield: >90%, ee: >90%) R2->P2 DS Downstream Application: Reduction to β-amino- α-trifluoromethyl alcohols P1->DS NiCl2/NaBH4 P2->DS NiCl2/NaBH4

Figure 1: Divergent synthetic workflows for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol.

Downstream Application: Self-Validating Reduction Protocol

To validate the synthetic utility of the isolated β-nitro alcohol, it is typically reduced to the corresponding β-amino-α-trifluoromethyl alcohol[6].

  • Protocol: Dissolve the nitro alcohol in methanol. Add catalytic NiCl₂·6H₂O. Slowly add NaBH₄ at 0 °C.

  • Causality: The NiCl₂/NaBH₄ system (which generates nickel boride in situ) is chosen specifically because it selectively reduces the aliphatic nitro group to an amine without causing defluorination of the sensitive CF₃ group or cleavage of the C-C bond, preserving the integrity of the tertiary alcohol[6].

References

  • Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones Source: Organic Letters (PubMed / ACS Publications) URL:[Link]

  • Henry Reaction Source: Wikipedia URL:[Link]

  • Henry Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

Sources

Spectroscopic Comparison Guide: 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical research and drug development, the incorporation of trifluoromethyl (–CF₃) groups is a proven strategy to enhance a molecule's lipophilicity, metabolic stability, and binding affinity. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a highly versatile fluorinated building block synthesized from 2,2,2-trifluoroacetophenone and nitromethane .

This guide provides an objective, data-driven spectroscopic comparison between the final product and its precursors. By mapping the exact diagnostic markers in NMR and IR spectroscopy, researchers can definitively validate successful carbon-carbon bond formation, stereocenter generation, and sample purity.

Reaction Workflow & Mechanistic Causality

The synthesis relies on the Henry reaction (nitroaldol reaction), a classic coupling of a nitroalkane with an electrophilic carbonyl compound 1[1]. Nitromethane (pKa ~10) is deprotonated by a base to form a resonance-stabilized nitronate anion2[2]. This nucleophile attacks the highly electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. The strong electron-withdrawing nature of the –CF₃ group accelerates this addition, yielding a stable β-nitro alkoxide intermediate that is subsequently protonated.

Workflow K 2,2,2-Trifluoroacetophenone (Electrophile) P 1,1,1-Trifluoro-3-nitro- 2-phenylpropan-2-ol K->P Henry Reaction N Nitromethane (Nucleophile) N->P C-C Bond Formation

Figure 1: Reactant workflow for the synthesis of the target β-nitro alcohol.

Mechanism Step1 1. Deprotonation Base removes α-proton from Nitromethane Step2 2. Nitronate Formation Resonance-stabilized carbanion is formed Step1->Step2 Step3 3. Nucleophilic Addition Nitronate attacks trifluoromethyl ketone C=O Step2->Step3 Step4 4. Protonation Intermediate alkoxide is protonated to form -OH Step3->Step4

Figure 2: Step-by-step mechanistic pathway of the Henry (nitroaldol) reaction.

Spectroscopic Comparison: Precursors vs. Product

To objectively validate the product's formation against its precursors, NMR and IR spectroscopy are employed. The tables below summarize the diagnostic shifts3[3].

Quantitative Data Tables

Table 1: ¹H NMR Diagnostic Signals (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2,2,2-Trifluoroacetophenone 7.50 - 8.10Multiplets5HAromatic protons
Nitromethane 4.33Singlet3H-CH₃
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol 7.38 - 7.60Multiplets5HAromatic protons
5.16, 4.88Two Doublets (AB system, J = 14.4 Hz)1H, 1HDiastereotopic -CH₂-
4.78Singlet (broad)1H-OH

Table 2: ¹³C and ¹⁹F NMR Diagnostic Signals (CDCl₃)

Compound¹³C Shift (δ, ppm)¹³C Assignment¹⁹F Shift (δ, ppm)
2,2,2-Trifluoroacetophenone ~180.0 (q, J ≈ 35 Hz)C=O-71.5 (s)
~116.0 (q, J ≈ 290 Hz)-CF₃
Nitromethane 62.4-CH₃N/A
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol ~77.0 (q, J ≈ 30 Hz)Quaternary C-OH-77.0 (s)
~123.0 (q, J ≈ 285 Hz)-CF₃
~78.0-CH₂NO₂

Table 3: IR Spectroscopy Markers (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
2,2,2-Trifluoroacetophenone ~1720C=O stretch (strong)
1100 - 1200C-F stretches
Nitromethane 1560, 1370N-O asymmetric/symmetric stretches
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol 3499O-H stretch (broad)
1560, 1379N-O asymmetric/symmetric stretches
Expertise & Causality Insights
  • Emergence of Diastereotopic Protons (The Ultimate Proof): In nitromethane, the three protons appear as a sharp, equivalent singlet at 4.33 ppm. Upon reaction, the nucleophilic addition creates a new chiral quaternary center at C2. Consequently, the two protons of the newly formed -CH₂NO₂ group become diastereotopic (magnetically inequivalent). They couple with each other, splitting into a characteristic AB spin system—two distinct doublets at 5.16 ppm and 4.88 ppm with a large geminal coupling constant (J = 14.4 Hz) 3[3]. This splitting is the definitive marker of a successful reaction.

  • Carbonyl to Carbinol Conversion: The ¹³C NMR spectrum provides definitive evidence of the C=O bond breaking. The highly deshielded ketone carbon of 2,2,2-trifluoroacetophenone (~180 ppm) shifts dramatically upfield to ~77 ppm, reflecting its transition from sp² to sp³ hybridization. Both signals appear as quartets due to ²JC-F coupling.

  • IR Functional Group Swapping: The reaction's success is rapidly confirmed by IR spectroscopy. The intense C=O stretch of the starting ketone (~1720 cm⁻¹) completely disappears, replaced by a broad O-H stretch at 3499 cm⁻¹ 3[3].

Experimental Methodologies

A self-validating protocol must incorporate built-in checks to prevent false positives. The following methodology utilizes a modern, environmentally benign approach 4[4].

Protocol A: Synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
  • Reagent Charging: In a 10 mL reaction vial, add 2,2,2-trifluoroacetophenone (5.0 mmol, 870 mg) and nitromethane (25.0 mmol, 1.52 g).

  • Solvent Addition: Add 2.0 mL of tap water.

    • Causality Check: Water promotes the reaction without added base by leveraging the weak acidity of nitromethane and the hydrophobic packing of the organic reactants, driving them into concentrated droplets 4[4].

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation Check: The reaction is complete when the UV-active spot of the starting ketone (higher Rf) is fully replaced by the more polar product spot (lower Rf).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oily residue via flash column chromatography (silica gel) to yield the pure β-nitro alcohol as a pale yellow solid/oil.

Protocol B: Spectroscopic Validation Preparation
  • NMR Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Validation Check: If a singlet at 4.33 ppm is observed in the ¹H NMR, the sample contains residual unreacted nitromethane and requires further drying under high vacuum.

  • IR Sample Prep: Grind 2 mg of the product with 100 mg of anhydrous KBr. Press at 10 tons to form a translucent pellet. Scan from 4000 to 400 cm⁻¹.

References

  • Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water - Thieme Connect. 4

  • Constructing Quaternary Centers of Chirality: The Lanthanide Way to Trifluoromethyl-Substituted Tertiary Alcohols - Thieme Connect. 3

  • Henry Reaction - Master Organic Chemistry. 2

  • Henry reaction - Wikipedia. 1

  • 2,2,2-Trifluoroacetophenone 99% - Sigma-Aldrich.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, a compound characterized by its trifluoromethyl, nitro, and phenyl functional groups. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this protocol is built upon established principles for handling halogenated nitroaromatic compounds, ensuring a conservative and safety-first approach.[1]

Understanding the Hazard Profile: A Structurally-Based Assessment

The molecular architecture of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol dictates its potential hazards. A thorough risk assessment begins with deconstructing the molecule into its constituent functional groups:

  • 1,1,1-Trifluoro Group: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds persistent in the environment.[2] Thermal decomposition can release hazardous gases such as hydrogen fluoride (HF).[3][4]

  • Nitro Group: Nitroaromatic compounds are often associated with toxicity and can be reactive.[5][6] Improper disposal of these compounds can lead to significant environmental contamination.[5]

  • Phenyl and Propanol Backbone: These organic structures contribute to the compound's flammability and potential for skin and eye irritation.[7][8]

Given these characteristics, 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol should be treated as a potentially flammable, toxic, and environmentally persistent hazardous substance.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, the implementation of stringent safety measures is paramount.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[8]Protects against splashes and vapors that can cause serious eye irritation or damage.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin absorption, which can be a route of exposure for toxic compounds.[3]
Body Protection A flame-resistant lab coat.Protects against accidental spills and splashes of the flammable compound.
Respiratory Protection A respirator with appropriate cartridges for organic vapors may be necessary if handling outside of a fume hood.[9]Minimizes inhalation of potentially harmful vapors.

Engineering Controls: All handling of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol must be conducted in a well-ventilated chemical fume hood.[1] This engineering control is critical for minimizing the inhalation of vapors and containing any potential spills.

Step-by-Step Disposal Workflow

The disposal of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol must follow a systematic and compliant workflow. This process ensures the safety of laboratory personnel and the protection of the environment.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_container Step 2: Containerization cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Identify all waste streams containing the compound (pure substance, solutions, contaminated labware) B Segregate from other chemical waste streams A->B C Ensure incompatible materials are stored separately (e.g., strong oxidizing agents) B->C D Select a chemically compatible, leak-proof hazardous waste container C->D E Label the container clearly with: 'Hazardous Waste' Full Chemical Name Approximate Quantity/Concentration D->E F Store the sealed container in a designated Satellite Accumulation Area (SAA) E->F G Ensure SAA is secure and under the control of laboratory personnel F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H I Provide the disposal company with all necessary documentation, including known hazards H->I

Disposal Workflow for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
The Rationale Behind Disposal Method Selection

For a compound with the characteristics of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, high-temperature incineration is the recommended disposal method.

  • Incineration: This method, when performed in a specialized hazardous waste incinerator equipped with afterburners and scrubbers, can achieve complete combustion.[7][10] The high temperatures are necessary to break the strong carbon-fluorine bonds and destroy the nitroaromatic structure.[2]

  • Why Other Methods are Not Recommended:

    • Landfilling: Due to the potential for environmental persistence of the fluorinated component and the toxicity of the nitroaromatic portion, landfilling is not an environmentally sound option.

    • Bioremediation: While some nitroaromatic compounds can be degraded by microorganisms, the presence of the trifluoromethyl group makes this compound highly recalcitrant to biological degradation.[5][6][11]

Spill Management: A Critical Emergency Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Restrict Access: Prevent entry into the spill area.

  • Consult SDS (of related compounds): If available, consult the SDS for similar compounds to understand the immediate hazards.

  • PPE: Don the appropriate PPE as outlined in Section 2 before attempting any cleanup.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]

    • Place the absorbed material into a sealed, labeled hazardous waste container.

    • Do not allow the spilled material to enter drains or waterways.[8]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a critical aspect of responsible laboratory practice. By understanding the compound's inherent hazards, implementing rigorous safety protocols, and adhering to a systematic disposal workflow, researchers can ensure the safety of themselves and their colleagues while protecting the environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.

References

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  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). CRC press.
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A Senior Application Scientist's Guide to the Safe Handling of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Hazard: A Proactive Risk Assessment

The molecular structure of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol necessitates a cautious approach, as it combines the hazardous properties of several chemical classes. A thorough understanding of these intrinsic risks is the foundation of a robust safety protocol.

  • The Trifluoromethyl Group (-CF3): The presence of three fluorine atoms significantly alters the molecule's electronic properties and metabolic fate. Fluorinated compounds can exhibit enhanced biological activity and may release toxic byproducts, such as hydrogen fluoride, upon decomposition at high temperatures.[2][3]

  • The Nitroalkane Group (-CH2NO2): Nitroalkanes are a class of compounds known for their potential toxicity and instability. They can be toxic if ingested, inhaled, or absorbed through the skin. Furthermore, nitroalkanes can react violently with bases, oxidizing agents, and reducing agents, and some are known to be explosive, particularly when heated or in the presence of metal oxides.[4]

  • The Phenylpropan-2-ol Core: While the core structure is less hazardous than the other functional groups, it contributes to the overall lipophilicity of the molecule, potentially facilitating skin absorption.

Based on this analysis, we can infer the following hazard profile for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol:

Hazard Type Inferred Risks and Rationale
Acute Toxicity Harmful or Toxic if swallowed, inhaled, or in contact with skin. This is based on the known toxicity of nitroalkanes and some fluorinated organic compounds.[5][6]
Skin/Eye Irritation Causes skin and serious eye irritation/damage. Fluorinated alcohols and nitro compounds are known irritants.[2][7]
Flammability Potentially Flammable. Many organic compounds of this molecular weight are flammable, and nitroalkanes can form explosive mixtures with air.[4][8]
Reactivity Reactive with strong bases, acids, and oxidizing agents. Nitroalkanes can form explosive salts with inorganic bases.[4]
Chronic Effects Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. This is a potential hazard associated with some nitroaromatic compounds.[1][6]

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The selection of appropriate PPE should be based on the specific procedure and the potential for exposure.

Protection Level Required PPE Rationale and Specifications
Hand Protection Nitrile or Neoprene gloves.These materials offer good resistance to a range of organic chemicals. For prolonged contact or handling larger quantities, consider thicker gloves (>0.11 mm) or double-gloving.[9][10]
Eye and Face Protection Chemical safety goggles with side shields. A full-face shield is required when there is a significant splash hazard.This provides a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[3][9][11]
Body Protection A flame-resistant lab coat and a chemically resistant apron.The lab coat provides a primary barrier, while the apron offers additional protection against spills of corrosive or readily absorbed chemicals.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge.This is crucial when handling the solid material outside of a certified chemical fume hood or when working with solutions where vapor concentrations may be significant.[11][12]

Operational Plan: From Vial to Reaction

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.

Engineering Controls

All handling of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers. Don the required PPE.

  • Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel. If transferring a solution, use a calibrated pipette or syringe.

  • Reaction Setup: Ensure the reaction vessel is securely clamped and that any heating or stirring apparatus is functioning correctly.

  • Post-Handling: After use, decontaminate any surfaces and equipment that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[6]

Visualizing the Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution / Start Reaction handle2->handle3 clean1 Segregate & Label Waste handle3->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard operational workflow for handling 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][13] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][7]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13] Ensure the area is well-ventilated during cleanup. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Compliant and Safe Workflow

Due to its halogenated and nitro-containing nature, 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol and any materials contaminated with it must be disposed of as hazardous waste.[1]

Waste Segregation and Collection
  • Dedicated Waste Stream: This compound must be collected in a dedicated "Halogenated Organic Waste" container.[1]

  • No Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[1]

  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., toxic, flammable, environmental hazard).[1]

Disposal Method

The standard and recommended method for the disposal of halogenated nitro compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1] This process effectively destroys the toxic organic components.

Visualizing the Disposal Workflow

G start Generate Waste (e.g., residual solid, contaminated wipes, solutions) container Select Appropriate Halogenated Waste Container start->container labeling Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup disposal High-Temperature Incineration pickup->disposal

Caption: Compliant disposal workflow for 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.